Allylethyl carbonate
Description
Properties
IUPAC Name |
ethyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSFCOHRQUBESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163540 | |
| Record name | Allylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-70-1 | |
| Record name | Allylethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Ethyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allyl Ethyl Carbonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl ethyl carbonate (AEC) is a versatile organic compound with significant applications in organic synthesis and materials science. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a protecting group and as an electrolyte additive in lithium-ion batteries. Detailed experimental protocols for its use and relevant reaction mechanisms are presented, supplemented by visualizations to facilitate understanding.
Chemical Structure and Properties
Allyl ethyl carbonate is the ester of allyl alcohol and ethyl chloroformate. Its structure features a terminal alkene group and a carbonate functional group, which impart its characteristic reactivity.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of allyl ethyl carbonate is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl prop-2-en-1-yl carbonate | [1] |
| Synonyms | Carbonic acid allyl ethyl ester | [2][3][4] |
| CAS Number | 1469-70-1 | [2][3][5] |
| Molecular Formula | C₆H₁₀O₃ | [2][5][6] |
| Molecular Weight | 130.14 g/mol | [2][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [3][4][7] |
| Purity | >97.0% (GC) | [3][4][7] |
| Boiling Point | 149 °C | [3][8] |
| Density | 0.99 g/cm³ (at 20°C) | [3] |
| Refractive Index | 1.41 | [3] |
| Flash Point | 46 °C | [3] |
| Solubility | Information not readily available in cited sources. |
Synthesis
A specific, detailed experimental protocol for the synthesis of allyl ethyl carbonate was not found in the publicly available literature reviewed for this guide. However, a general method for the synthesis of allyl carbonates involves the reaction of an alcohol with allyl chloroformate in the presence of a base to neutralize the HCl byproduct.[9]
Applications in Organic Synthesis: The Allyloxycarbonyl (Alloc) Protecting Group
The allyloxycarbonyl (Alloc) group is a valuable protecting group for alcohols and amines in multi-step organic synthesis due to its stability under a range of conditions and its selective removal under mild conditions.[10][11]
Protection of Alcohols
A general procedure for the protection of an alcohol (R-OH) using a reagent like allyl chloroformate is as follows. Note that a specific protocol using allyl ethyl carbonate for this purpose was not found.
Experimental Protocol: General Alcohol Protection with Allyl Chloroformate
-
Dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as pyridine or triethylamine (1.1 - 1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add allyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of Alloc-Protected Alcohols
The removal of the Alloc group is typically achieved via a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost reaction.[12] This method offers high selectivity and is compatible with a wide range of other functional groups.
Experimental Protocol: Deprotection of an Alloc-Protected Alcohol [2][3]
-
Dissolve the Alloc-protected substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a scavenger, such as phenylsilane (PhSiH₃, 7.0 equivalents), to the solution at 0 °C.[2]
-
Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents).[2]
-
Stir the reaction mixture at 0 °C for 1 hour, or at room temperature until completion is observed by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Logical Workflow for Alloc Protection and Deprotection
Caption: Workflow for the use of the Alloc group in chemical synthesis.
Mechanism of Palladium-Catalyzed Deprotection (Tsuji-Trost Reaction)
Caption: Simplified mechanism of the Tsuji-Trost reaction for Alloc deprotection.
Application in Materials Science: Lithium-Ion Battery Electrolytes
Allyl ethyl carbonate has been investigated as an electrolyte additive to improve the performance of lithium-ion batteries.[1] It can form a stable solid electrolyte interphase (SEI) on the surface of the graphite anode, which suppresses the decomposition of the electrolyte and improves the cycling stability of the battery.[1]
Electrolyte Formulation and Testing Workflow
The general process for formulating and testing a lithium-ion battery electrolyte containing allyl ethyl carbonate is outlined below.
Experimental Protocol: General Electrolyte Preparation and Coin Cell Assembly
-
Solvent and Salt Preparation: In an argon-filled glovebox, dissolve a lithium salt (e.g., LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)) to the desired concentration (e.g., 1.0 M).
-
Additive Incorporation: Add a specific weight percentage of allyl ethyl carbonate to the prepared electrolyte solution and stir until homogeneous.
-
Electrode and Separator Preparation: Prepare the anode (e.g., graphite coated on copper foil) and cathode (e.g., LiCoO₂ coated on aluminum foil) and a microporous polymer separator. Dry all components under vacuum.
-
Coin Cell Assembly: Assemble a coin cell (e.g., CR2032) in the glovebox using the prepared anode, cathode, separator, and the electrolyte containing allyl ethyl carbonate.
-
Electrochemical Testing: Perform electrochemical tests on the assembled coin cell, such as cyclic voltammetry and charge-discharge cycling, to evaluate the effect of the allyl ethyl carbonate additive on the battery's performance.
Workflow for Battery Electrolyte Formulation and Testing
Caption: Workflow for lithium-ion battery electrolyte formulation and testing.
Safety Information
Allyl ethyl carbonate is a flammable liquid and vapor.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Allyl ethyl carbonate is a valuable compound with established applications in organic synthesis as a precursor to the Alloc protecting group and emerging applications in materials science as a functional additive for lithium-ion battery electrolytes. This guide has provided a comprehensive overview of its properties, along with detailed experimental protocols and mechanistic visualizations to aid researchers and professionals in its effective and safe utilization. Further research into novel applications of this versatile molecule is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pall.com [pall.com]
- 10. Allyl Ethers [organic-chemistry.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Tsuji-Trost Reaction [organic-chemistry.org]
In-Depth Technical Guide to the Synthesis of Allylethyl Carbonate from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing allylethyl carbonate from allyl alcohol. The document details two main methodologies: the transesterification of diethyl carbonate and the reaction of allyl alcohol with ethyl chloroformate. It includes detailed experimental protocols, quantitative data on yields and physical properties, and thorough spectroscopic analysis for the characterization of the final product. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of the synthesis and properties of this compound.
Introduction
This compound is a valuable bifunctional molecule possessing both an allyl group and a carbonate ester. The reactive allyl moiety allows for a variety of subsequent chemical transformations, including but not limited to, palladium-catalyzed allylic substitutions, thiol-ene additions, and polymerization reactions. The carbonate group can act as a protecting group for alcohols or participate in other nucleophilic substitution reactions. This combination of functionalities makes this compound a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and advanced polymeric materials. This guide outlines the two most common and practical laboratory-scale methods for its synthesis from the readily available precursor, allyl alcohol.
Synthetic Pathways
There are two primary and reliable methods for the synthesis of this compound from allyl alcohol:
-
Transesterification of Diethyl Carbonate: This method involves the reaction of allyl alcohol with diethyl carbonate in the presence of a basic catalyst. This approach is advantageous due to the relatively low toxicity of the reagents and the formation of ethanol as the only significant byproduct, which can be removed to drive the reaction to completion.
-
Reaction with Ethyl Chloroformate: This classic method for carbonate formation involves the reaction of allyl alcohol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically fast and high-yielding.
A graphical representation of the overall synthetic workflow is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Method 1: Transesterification of Diethyl Carbonate with Allyl Alcohol
This protocol is adapted from a similar procedure for the synthesis of allyl methyl carbonate and is expected to provide good yields of the desired product.[1][2] The reaction is a base-catalyzed transesterification.
Reaction Scheme:
Materials and Equipment:
-
Allyl alcohol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware for workup and distillation
Procedure:
-
To a round-bottom flask, add allyl alcohol, a molar excess of diethyl carbonate (e.g., 3 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 mol%).
-
Assemble the flask with a reflux condenser topped with a distillation head to allow for the removal of the ethanol byproduct.
-
Heat the reaction mixture to a gentle reflux (the boiling point of diethyl carbonate is 126 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by observing the distillation of ethanol. The reaction is typically driven to completion by removing the lower-boiling ethanol.
-
After several hours (e.g., 8-12 hours), or once the reaction is deemed complete by GC-MS or TLC analysis, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate catalyst.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Expected Yield: While a specific yield for this reaction is not documented in the provided search results, analogous transesterification reactions suggest that yields in the range of 60-80% can be expected.
Method 2: Reaction of Allyl Alcohol with Ethyl Chloroformate
This method is a standard procedure for the formation of carbonate esters.
Reaction Scheme:
Materials and Equipment:
-
Allyl alcohol
-
Ethyl chloroformate
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Separatory funnel
-
Standard laboratory glassware for workup and distillation
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve allyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an equimolar amount of ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt of the base.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute hydrochloric acid (to remove excess amine base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Expected Yield: This method is generally high-yielding, and yields of over 85% can be anticipated.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126 | 0.975[3] |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 93-95 | 1.135 |
| This compound | C₆H₁₀O₃ | 130.14 | 149 [4] | N/A |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 5.94 (m, 1H, -CH=), 5.36 (d, 1H, =CH₂), 5.26 (d, 1H, =CH₂), 4.62 (d, 2H, -OCH₂-allyl), 4.21 (q, 2H, -OCH₂-ethyl), 1.31 (t, 3H, -CH₃)[5] |
| ¹³C NMR (CDCl₃) | δ 155.0 (C=O), 132.1 (-CH=), 118.5 (=CH₂), 68.3 (-OCH₂-allyl), 63.8 (-OCH₂-ethyl), 14.2 (-CH₃) |
| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~1745 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch), ~1260 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | m/z: 130 (M+), 101, 85, 57, 41 (allyl cation) |
Note: IR and MS data are predicted based on characteristic functional group absorptions and fragmentation patterns. The ¹³C NMR data is based on the provided search result.[6]
Reaction Mechanisms
The synthesis of this compound proceeds through well-established reaction mechanisms.
Transesterification Reaction Pathway
The base-catalyzed transesterification of diethyl carbonate with allyl alcohol follows a nucleophilic acyl substitution mechanism.
References
- 1. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 2. Buy Allyl methyl carbonate | 35466-83-2 [smolecule.com]
- 3. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allyl Ethyl Carbonate | 1469-70-1 [sigmaaldrich.com]
- 5. CARBONIC ACID ALLYL ETHYL ESTER(1469-70-1) 1H NMR spectrum [chemicalbook.com]
- 6. CARBONIC ACID ALLYL ETHYL ESTER(1469-70-1) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to Allyl Ethyl Carbonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl ethyl carbonate is a versatile organic compound with applications spanning organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in palladium-catalyzed allylic alkylations and as an electrolyte additive in lithium-ion batteries. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Physical and Chemical Properties
Allyl ethyl carbonate is a colorless liquid with a characteristic odor. Its fundamental physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [2][4] |
| Molecular Weight | 130.14 g/mol | [2][4] |
| CAS Number | 1469-70-1 | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 149 °C | |
| Density | 0.99 g/cm³ | N/A |
| Refractive Index (n20/D) | 1.4070 - 1.4090 | N/A |
| Flash Point | 46 °C | |
| Purity | >97.0% (GC) | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
| Solubility | Soluble in organic solvents. | N/A |
Experimental Protocols
Synthesis of Allyl Ethyl Carbonate
Reaction Scheme:
Caption: Synthesis of Allyl Ethyl Carbonate.
Materials:
-
Allyl alcohol
-
Ethyl chloroformate
-
Anhydrous pyridine (or other suitable base)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
Add anhydrous pyridine to the flask.
-
Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure allyl ethyl carbonate.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
Allyl ethyl carbonate is an effective substrate in palladium-catalyzed allylic alkylation reactions, also known as the Tsuji-Trost reaction.[6][7][8] This reaction forms a carbon-carbon bond by reacting a nucleophile with an allylic substrate in the presence of a palladium catalyst.
Reaction Scheme:
Caption: Tsuji-Trost Reaction Workflow.
Materials:
-
Allyl ethyl carbonate
-
Nucleophile (e.g., diethyl malonate)
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile (e.g., diethyl malonate) in anhydrous THF.
-
Add a base (e.g., sodium hydride) portion-wise at 0°C to generate the enolate.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the palladium catalyst in anhydrous THF.
-
Add the catalyst solution to the enolate solution.
-
Add allyl ethyl carbonate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrochemical Testing as a Lithium-Ion Battery Electrolyte Additive
Allyl ethyl carbonate has been investigated as an electrolyte additive to improve the performance of lithium-ion batteries. It is believed to form a stable solid electrolyte interphase (SEI) on the graphite anode, suppressing the co-intercalation of propylene carbonate (PC) and inhibiting electrolyte decomposition.
Experimental Workflow:
Caption: Battery Electrolyte Testing Workflow.
Procedure:
-
Electrolyte Preparation: Prepare the baseline electrolyte, for example, 1.0 M LiPF₆ in a mixture of propylene carbonate (PC) and diethyl carbonate (DEC) (e.g., 3:2 by volume). Prepare the test electrolyte by adding a specific weight percentage (e.g., 2 wt%) of allyl ethyl carbonate to the baseline electrolyte.
-
Cell Assembly: Assemble coin-type cells (e.g., 2032-type) in an argon-filled glovebox. Use a graphite electrode as the working electrode and a lithium metal foil as the counter and reference electrode, separated by a microporous membrane.
-
Cyclic Voltammetry (CV): Perform CV measurements to determine the reduction potential of allyl ethyl carbonate. A typical scan range would be from 3.0 V to 0.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).
-
Galvanostatic Cycling: Conduct charge-discharge cycling tests at a constant current density (e.g., C/10 rate) between defined voltage limits (e.g., 0.01 V and 1.5 V vs. Li/Li⁺) to evaluate the reversible capacity, coulombic efficiency, and cycle life of the cells with and without the additive.
-
Post-mortem Analysis: After cycling, disassemble the cells in the glovebox. Characterize the surface morphology and structure of the graphite electrodes using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to investigate the properties of the SEI layer formed.
Chemical Reactivity and Applications
Palladium-Catalyzed Reactions
As detailed in the experimental protocol, allyl ethyl carbonate is a valuable reagent in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). The mechanism involves the oxidative addition of the Pd(0) catalyst to the allyl carbonate, forming a π-allylpalladium complex. This is followed by the nucleophilic attack on the allyl group and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7]
Catalytic Cycle of the Tsuji-Trost Reaction:
Caption: Tsuji-Trost Catalytic Cycle.
Lithium-Ion Battery Electrolyte Additive
The addition of allyl ethyl carbonate to propylene carbonate-based electrolytes can significantly improve the performance of graphite anodes in lithium-ion batteries. It is proposed that allyl ethyl carbonate is electrochemically reduced on the graphite surface at a potential higher than that of PC. This initial reduction leads to the formation of a stable and effective SEI layer. This SEI layer prevents the exfoliation of the graphite structure caused by PC co-intercalation and suppresses further electrolyte decomposition, leading to higher reversible capacity and improved cycling stability.
Proposed SEI Formation Mechanism:
Caption: SEI Formation with Allyl Ethyl Carbonate.
Safety Information
Allyl ethyl carbonate is a flammable liquid and vapor. It is also reported to cause skin and eye irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Allyl ethyl carbonate is a valuable and versatile chemical compound with established applications in organic synthesis and emerging potential in energy storage technologies. Its utility in palladium-catalyzed reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Furthermore, its role as an electrolyte additive highlights its potential to address key challenges in the development of high-performance lithium-ion batteries. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development in these and other areas. As with any chemical reagent, a thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and uses of a poly(allyl carbonate) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
Theoretical Framework for Determining the Reduction Potential of Allylethyl Carbonate: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the reduction potential of allylethyl carbonate (AEC), a crucial component in advancing battery technology. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering an in-depth analysis of the computational and electrochemical techniques employed in these studies.
Introduction
This compound (AEC) has garnered significant interest as an electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface, which prevents the exfoliation of graphitic anodes and enhances the overall cycle life of the battery.[1] A key parameter governing its efficacy is its reduction potential. A higher reduction potential compared to the primary solvent, such as propylene carbonate (PC), allows AEC to be preferentially reduced, forming a protective SEI layer.[1] This guide will delve into the theoretical calculations and experimental validations used to determine this critical electrochemical property.
Experimental Determination of Reduction Potential
The primary experimental technique to determine the reduction potential of electroactive species like AEC is cyclic voltammetry (CV).[1][2]
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical method that measures the current response of a redox-active solution to a linearly cycled potential sweep.[2]
Objective: To determine the reduction potential of this compound.
Materials and Equipment:
-
Potentiostat[2]
-
Three-electrode electrochemical cell:[2]
-
Electrolyte solution: A solution of a lithium salt (e.g., 1.0M LiPF₆) in a mixture of organic carbonates (e.g., propylene carbonate and diethyl carbonate).[1]
-
This compound (AEC) additive.
-
Inert gas (e.g., Argon) for deaeration.
Procedure:
-
Prepare the electrolyte solution with and without the AEC additive.
-
Assemble the three-electrode cell and introduce the electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Apply a linear potential sweep, starting from a potential where no reaction occurs, towards a more negative potential to observe the reduction of AEC.
-
Upon reaching a set potential limit, the direction of the sweep is reversed.
-
The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The potential at which the reduction peak occurs is taken as the reduction potential of AEC.
An experimental study determined the reduction potential of AEC to be 1.5V versus Li|Li⁺ using cyclic voltammetry.[1]
Theoretical Calculation of Reduction Potential
Theoretical calculations, primarily using Density Functional Theory (DFT), provide a powerful tool to predict and understand the reduction potentials of organic molecules.[3][4][5] These methods can offer insights into the reduction mechanism at an atomic level.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][6][7]
Objective: To theoretically calculate the reduction potential of this compound.
Software: Gaussian, Q-Chem, or similar quantum chemistry software packages.[4][8]
Methodology:
-
Geometry Optimization: The molecular structures of the neutral AEC molecule and its radical anion (AEC⁻) are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima.
-
Energy Calculations: Single-point energy calculations are performed for the optimized structures in both the gas phase and in a simulated solvent environment.[4] Solvation effects are crucial and can be modeled using:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For organic carbonates, the B3LYP hybrid functional has been shown to provide accurate predictions.[4][5][6][7] A common and effective basis set is 6-31++G**.[4]
-
Calculation of Reduction Potential: The reduction potential (E⁰) can be calculated using the following thermodynamic cycle:
E⁰ = - (ΔG_solv / nF) - E_abs
Where:
-
ΔG_solv is the Gibbs free energy of the reduction reaction in solution.
-
n is the number of electrons transferred (in this case, 1).
-
F is the Faraday constant.
-
E_abs is the absolute potential of the reference electrode.
-
Alternatively, the electron affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often used as descriptors to estimate the reduction potential.[4][10] A lower LUMO energy generally corresponds to a molecule that is more easily reduced.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Method | Reference |
| Experimental Reduction Potential | 1.5 V vs. Li|Li⁺ | Cyclic Voltammetry | [1] |
| Theoretical Reduction Potential | To be calculated | DFT (e.g., B3LYP/6-31++G) | - |
| LUMO Energy | To be calculated | DFT (e.g., B3LYP/6-31++G) | - |
Visualization of a Theoretical Workflow
The following diagram illustrates the typical workflow for the theoretical determination of the reduction potential of an organic molecule like this compound.
Conclusion
The determination of the reduction potential of this compound is paramount for understanding its role as an effective SEI-forming additive in lithium-ion batteries. This guide has outlined both the experimental and theoretical protocols necessary for this determination. While experimental techniques like cyclic voltammetry provide direct measurement, theoretical calculations using Density Functional Theory offer a deeper understanding of the underlying electronic structure and reduction mechanisms. The synergy between these two approaches is crucial for the rational design of next-generation electrolyte materials for advanced energy storage applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Explicit and Hybrid Solvent Models for Estimates of Parameters Relevant to the Reduction Potential of Ethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 911metallurgist.com [911metallurgist.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tingzhenghou.github.io [tingzhenghou.github.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of Allylic Carbonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allylic carbonates have emerged as remarkably versatile and powerful intermediates in modern organic synthesis. Their unique reactivity, particularly in transition metal-catalyzed transformations, has provided synthetic chemists with elegant and efficient solutions for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of allylic carbonates, with a focus on their pivotal role in palladium-catalyzed allylic alkylation reactions. Detailed experimental protocols for key transformations, comprehensive data summaries, and mechanistic visualizations are presented to equip researchers and drug development professionals with a thorough understanding and practical knowledge of this important class of reagents.
A Historical Perspective: From Obscurity to Synthetic Staple
The genesis of allylic carbonates can be traced back to the fundamental chemistry of carbonic acid derivatives. The reaction of alcohols with phosgene to form chloroformates and carbonates was a known transformation in the 19th century. However, the unique potential of the allylic moiety within a carbonate framework remained largely untapped for many decades.
It was not until the pioneering work of Professor Jiro Tsuji in the mid-1980s that allylic carbonates were recognized as highly effective substrates in palladium-catalyzed reactions. Tsuji and his colleagues demonstrated that allylic carbonates serve as excellent precursors for the in situ generation of π-allylpalladium complexes under neutral conditions, a significant advantage over other allylic substrates that often require harsh reaction conditions. This discovery paved the way for the widespread adoption of allylic carbonates in the now-famous Tsuji-Trost reaction.
A landmark advancement in the field was the development of the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, independently reported by the research groups of Saegusa and Tsuji, and later extensively developed by Barry M. Trost.[1] This transformation allows for the enantioselective formation of α-allylated ketones from readily available starting materials, generating a quaternary stereocenter with high fidelity. The DAAA reaction is particularly noteworthy for its operational simplicity and the generation of carbon dioxide as the only byproduct.[1][2]
Core Synthetic Methodologies
The synthetic utility of allylic carbonates is primarily centered around their role as electrophiles in transition metal-catalyzed allylic substitution reactions. Palladium has been the most extensively studied and utilized metal for these transformations, although other metals such as rhodium, ruthenium, nickel, and molybdenum have also been shown to be effective catalysts.[3]
The Tsuji-Trost Reaction: A Paradigm of Palladium Catalysis
The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution where a nucleophile displaces a leaving group from an allylic position. Allylic carbonates have proven to be superior leaving groups in many instances, as their departure is facilitated by the irreversible loss of carbon dioxide.
The catalytic cycle, as illustrated below, begins with the coordination of the palladium(0) catalyst to the double bond of the allylic carbonate. This is followed by oxidative addition to form a π-allylpalladium(II) complex and an alkoxide or carbonate anion. The nucleophile then attacks the π-allyl ligand, typically at the less substituted terminus, to afford the allylated product and regenerate the palladium(0) catalyst.
Decarboxylative Asymmetric Allylic Alkylation (DAAA)
The DAAA of allyl enol carbonates is a powerful method for the enantioselective synthesis of ketones bearing α-quaternary or tertiary stereocenters.[2] In this intramolecular variant of the Tsuji-Trost reaction, the nucleophile (an enolate) is generated in situ upon decarboxylation of the allyl enol carbonate substrate. The use of chiral ligands on the palladium catalyst allows for high levels of stereocontrol.
The reaction proceeds through the formation of a π-allylpalladium complex, followed by decarboxylation to generate a palladium enolate. Reductive elimination from this intermediate furnishes the α-allylated ketone and regenerates the palladium(0) catalyst.
Data Presentation: A Quantitative Overview
The following tables summarize representative quantitative data for key reactions involving allylic carbonates, highlighting the efficiency and selectivity of these transformations.
Table 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of Allyl Enol Carbonates [1]
| Entry | Substrate (Allyl Enol Carbonate of) | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 89 | 85 |
| 2 | 2-Phenylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 95 | 96 |
| 3 | 2-Methyl-1-tetralone | (R,R)-L4 | Toluene | 23 | 20 | 92 | 91 |
| 4 | 4-tert-Butylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 85 | 88 |
| 5 | Propiophenone | (R,R)-L4 | Toluene | 23 | 20 | 78 | 82 |
Table 2: Rhodium-Catalyzed Allylation of Carbonucleophiles with Allylic Carbonates [3]
| Entry | Nucleophile | Allylic Carbonate | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Dimethyl malonate | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 95 |
| 2 | Ethyl acetoacetate | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 88 |
| 3 | 2,4-Pentanedione | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 92 |
| 4 | Ethyl cyanoacetate | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 75 |
Experimental Protocols
General Procedure for the Synthesis of an Allyl Enol Carbonate[1]
To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong base (e.g., lithium diisopropylamide, 1.05 equiv). The resulting enolate solution is stirred at -78 °C for 1 hour. Allyl chloroformate (1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired allyl enol carbonate.
General Procedure for the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)[1]
To a solution of the allyl enol carbonate (1.0 equiv) in the specified solvent is added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the chiral ligand (e.g., (R,R)-L4, 5.5 mol %) under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched α-allylated ketone.
Conclusion
Allylic carbonates have firmly established their position as indispensable reagents in the synthetic chemist's toolbox. Their ease of preparation, stability, and unique reactivity in transition metal-catalyzed reactions, particularly in the formation of stereogenic centers, have made them invaluable for the synthesis of complex natural products and pharmaceutically active compounds. The continued development of novel catalytic systems and the expansion of the reaction scope promise that allylic carbonates will remain at the forefront of innovation in organic synthesis for years to come.
References
Allylethyl carbonate safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylethyl carbonate is a chemical intermediate used in various synthetic applications. As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth summary of the known safety data, handling precautions, and emergency procedures for this compound.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. The following table summarizes the key properties of this compound based on available data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 130.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1469-70-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |
| Boiling Point | 149 °C | --INVALID-LINK-- |
| Flash Point | 46 °C | --INVALID-LINK-- |
| Specific Gravity | 0.99 (20/20) | --INVALID-LINK-- |
| Refractive Index | 1.41 | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential to cause irritation.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information (Context from Related Compounds)
As of the date of this guide, detailed toxicological studies specifically on this compound are not available in the public scientific literature. To provide some context for its potential toxicity, this section summarizes data on structurally related compounds: diethyl carbonate and allyl alcohol. It is crucial to note that this information is for analogous compounds and may not accurately reflect the toxicological profile of this compound.
| Compound | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rabbit) | Primary Hazards |
| Diethyl Carbonate | > 5000 mg/kg | > 5000 mg/kg | Flammable liquid, Eye irritation |
| Allyl Alcohol | 64 mg/kg | 89 mg/kg | Highly flammable, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, May cause respiratory irritation, Suspected of causing genetic defects, May cause damage to organs through prolonged or repeated exposure |
The toxicity of allyl alcohol is significantly higher than that of diethyl carbonate, primarily due to the reactivity of the allyl group. The presence of the allyl moiety in this compound suggests that it may have a higher toxicity profile than simple dialkyl carbonates, and caution should be exercised accordingly.
Safe Handling and Storage Workflow
Proper handling and storage are critical to minimizing the risks associated with this compound. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.
Solubility of Allylethyl Carbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylethyl carbonate (AEC), a carbonate ester with the chemical formula C6H10O3, serves as a versatile reagent and intermediate in organic synthesis.[1][2] Its utility in pharmaceutical and materials science research necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for the application of solubility data in a research and development setting.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates information based on the general principles of solubility for organic esters and data available for analogous compounds. The provided data should be considered qualitative or estimated and serves as a foundation for experimental determination.
Core Principles of Solubility
The solubility of an organic compound like this compound is primarily governed by the principle of "like dissolves like."[3][4] This means that substances with similar polarities tend to be miscible or soluble in one another.[3] this compound, being an ester, possesses both polar (the carbonate group) and non-polar (the allyl and ethyl chains) characteristics. Its overall polarity is relatively low, suggesting good solubility in a range of common organic solvents.
Factors influencing the solubility of this compound include:
-
Polarity of the Solvent: Solvents with polarities similar to this compound are expected to be good solvents.
-
Temperature: Solubility of liquids in liquids is often, but not always, directly proportional to temperature.[4][5]
-
Hydrogen Bonding: As this compound is a hydrogen bond acceptor (at the carbonyl oxygens) but not a donor, its interaction with protic solvents (like alcohols) will differ from aprotic solvents.
Solubility Data
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents based on general chemical principles. It is crucial to note that these are qualitative predictions, and experimental verification is highly recommended for any research or development application. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Alcohols | ||||
| Methanol | CH3OH | Polar Protic | Miscible | The short alkyl chain of methanol and its ability to act as a hydrogen bond donor allows for favorable interactions with the carbonate group. |
| Ethanol | C2H5OH | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities promote miscibility. |
| Isopropanol | C3H8O | Polar Protic | Miscible | Expected to be miscible due to its polar nature. |
| Ketones | ||||
| Acetone | C3H6O | Polar Aprotic | Miscible | As a polar aprotic solvent, acetone is a good solvent for many organic esters. |
| Ethers | ||||
| Diethyl Ether | (C2H5)2O | Non-polar | Miscible | The low polarity of diethyl ether is compatible with the non-polar character of the allyl and ethyl groups of AEC. |
| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Miscible | THF is a versatile polar aprotic solvent that is expected to readily dissolve this compound. |
| Halogenated Solvents | ||||
| Dichloromethane | CH2Cl2 | Polar Aprotic | Miscible | A common solvent for a wide range of organic compounds, expected to be a good solvent for AEC. |
| Chloroform | CHCl3 | Polar Aprotic | Miscible | Similar to dichloromethane, chloroform is a versatile solvent for organic esters. |
| Aromatic Hydrocarbons | ||||
| Toluene | C7H8 | Non-polar | Miscible | The non-polar nature of toluene makes it a suitable solvent for the largely non-polar this compound. |
| Esters | ||||
| Ethyl Acetate | C4H8O2 | Polar Aprotic | Miscible | As both are esters with similar polarities, they are expected to be fully miscible. |
| Amides | ||||
| N,N-Dimethylformamide (DMF) | C3H7NO | Polar Aprotic | Miscible | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Other Solvents | ||||
| Acetonitrile | C2H3N | Polar Aprotic | Miscible | A common polar aprotic solvent in organic synthesis and analysis. |
| Hexane | C6H14 | Non-polar | Miscible | The non-polar nature of hexane should allow for miscibility with the non-polar regions of this compound. |
| Water | H2O | Very Polar Protic | Limited Solubility/Immiscible | Due to the significant non-polar hydrocarbon portions of this compound, it is expected to have very limited solubility in water.[6] |
Experimental Protocol: Determination of Miscibility
This section provides a general methodology for determining the miscibility of this compound with various organic solvents.
Objective: To qualitatively determine if this compound is miscible or immiscible in a given organic solvent at room temperature.
Materials:
-
This compound (CAS 1469-70-1)
-
A selection of organic solvents (e.g., as listed in the table above)
-
Small, clean, and dry test tubes with stoppers or caps
-
Graduated pipettes or micropipettes
-
Vortex mixer (optional)
-
Proper personal protective equipment (safety goggles, lab coat, gloves)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.
-
Solvent Addition: Into a labeled test tube, add 1 mL of the chosen organic solvent.
-
Solute Addition: To the same test tube, add 1 mL of this compound.
-
Mixing: Stopper the test tube and invert it several times or gently agitate using a vortex mixer for approximately 10-20 seconds.[3]
-
Observation: Allow the mixture to stand for a few minutes and observe the contents.
-
Recording Data: Record the observations for each solvent tested.
-
Temperature Variation (Optional): To investigate the effect of temperature, the test tubes can be placed in a temperature-controlled water bath and the observations repeated at different temperatures.
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards.
-
This compound is a flammable liquid and vapor.[8] Keep away from heat, sparks, and open flames.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound and applying this data in a research context.
Caption: Workflow for solubility determination and application.
Conclusion
A comprehensive understanding of the solubility of this compound is fundamental for its effective application in research and development. While specific quantitative data is sparse in the literature, the principles of chemical polarity provide a reliable framework for predicting its solubility in a wide range of organic solvents. The generalized experimental protocol provided in this guide offers a straightforward method for the qualitative determination of miscibility. For applications requiring precise solubility values, further quantitative analysis is recommended. The presented workflow illustrates the logical progression from preliminary assessment and experimental determination to the practical application of solubility data in various scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl allyl carbonate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 1469-70-1: Carbonicacidallylethylester; 97% [cymitquimica.com]
- 7. Miscibility - Wikipedia [en.wikipedia.org]
- 8. Allyl Ethyl Carbonate | 1469-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Thermogravimetric Analysis of Allylethyl Carbonate: A Review of a Data-Deficient Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis (TGA) is a cornerstone technique in material characterization, providing critical data on thermal stability and decomposition kinetics. Allylethyl carbonate (AEC), an asymmetric organic carbonate, finds potential applications in various chemical syntheses, including pharmaceuticals and as an electrolyte component. Understanding its thermal stability is paramount for safe handling, storage, and application. This technical guide aims to provide an in-depth overview of the thermogravimetric analysis of this compound. However, a comprehensive literature and database search reveals a significant gap in publicly available experimental data for this specific compound.
This guide will, therefore, outline the general principles of TGA as applied to organic carbonates, infer potential decomposition pathways based on analogous compounds, and provide a standardized, hypothetical experimental protocol for researchers to conduct their own TGA of AEC.
General Principles of Carbonate Thermogravimetric Analysis
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For organic carbonates, TGA can determine:
-
Onset of Decomposition: The temperature at which the material starts to lose mass.
-
Decomposition Profile: The rate and stages of mass loss as the temperature increases.
-
Residual Mass: The amount of material remaining at the end of the analysis.
The thermal decomposition of organic carbonates is influenced by their molecular structure. Asymmetric carbonates like AEC may exhibit different decomposition profiles compared to their symmetric counterparts due to the presence of different alkyl and alkenyl groups.
Experimental Protocols for Thermogravimetric Analysis
While no specific TGA protocols for this compound have been published, a standard methodology can be proposed based on the analysis of similar organic compounds.
A Standardized Hypothetical TGA Protocol for this compound:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity to avoid interference from impurities.
-
Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Method:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a linear heating rate, typically 10 °C/min, over a temperature range of 30 °C to 600 °C. The upper-temperature limit should be sufficient to ensure complete decomposition.
-
-
Data Acquisition:
-
Continuously record the sample mass and temperature.
-
The resulting data is plotted as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Data Presentation: A Template for Reporting
Due to the absence of experimental data, the following table is a template for researchers to populate with their own findings. This structure allows for clear and comparative data presentation.
| Parameter | Value | Unit |
| Onset Decomposition Temperature (Tonset) | Data not available | °C |
| Peak Decomposition Temperature (Tpeak) | Data not available | °C |
| Mass Loss (Stage 1) | Data not available | % |
| Temperature Range (Stage 1) | Data not available | °C |
| Mass Loss (Stage 2) | Data not available | % |
| Temperature Range (Stage 2) | Data not available | °C |
| Residual Mass at 600 °C | Data not available | % |
Visualization of a Postulated Decomposition Pathway
Based on the known thermal decomposition mechanisms of related organic carbonates such as diethyl carbonate and ethyl methyl carbonate, a plausible decomposition pathway for this compound can be hypothesized. The presence of the allyl group introduces an alternative reaction pathway compared to saturated dialkyl carbonates. The decomposition could potentially proceed via a concerted pericyclic reaction (retro-ene reaction) or a radical mechanism.
Below is a Graphviz diagram illustrating a hypothetical decomposition pathway.
Conclusion
While this compound is a compound of interest in synthetic chemistry, there is a clear lack of publicly available data regarding its thermal stability as determined by thermogravimetric analysis. This guide has provided a framework for conducting and reporting such an analysis, including a standardized hypothetical protocol and a postulated decomposition pathway based on analogous compounds. It is imperative for researchers working with this compound to perform their own thermal analysis to ensure safe handling and to fully characterize this compound for its intended applications. The data generated will be a valuable contribution to the scientific community.
Methodological & Application
Application Notes and Protocols: Allylethyl Carbonate as an Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing allylethyl carbonate (AEC) as a functional electrolyte additive to enhance the performance of lithium-ion batteries, particularly those employing graphite-based anodes and propylene carbonate (PC)-based electrolytes.
Introduction
Propylene carbonate (PC) is a desirable electrolyte solvent for lithium-ion batteries due to its wide liquid range and high dielectric constant. However, its direct use with graphitic anodes leads to severe exfoliation of the graphite structure due to the co-intercalation of PC molecules with lithium ions, resulting in rapid capacity degradation. This compound (AEC) is a reductive additive designed to address this issue. Due to its higher reduction potential compared to PC, AEC preferentially decomposes on the anode surface during the initial charging cycles. This process forms a stable solid electrolyte interphase (SEI) layer that prevents PC co-intercalation, thus preserving the structural integrity of the graphite anode and significantly improving the battery's cyclability and reversible capacity.
Principle of Action
The efficacy of this compound as an electrolyte additive is attributed to its electrochemical reduction at a potential of approximately 1.5 V versus Li|Li+. This reduction occurs before the potential at which PC co-intercalation and significant decomposition take place. The decomposition of AEC on the graphite anode surface forms a stable and robust SEI layer. This protective film is electronically insulating but ionically conductive, allowing for the efficient transport of lithium ions while preventing further electrolyte decomposition and solvent co-intercalation. The presence of a well-formed SEI layer is crucial for achieving high coulombic efficiency and long-term cycling stability in lithium-ion batteries.
Quantitative Performance Data
The inclusion of this compound as an electrolyte additive has been shown to significantly enhance the electrochemical performance of graphite anodes in PC-based electrolytes. The following tables summarize the key performance metrics.
Table 1: Electrochemical Performance of Graphite Anode with and without AEC Additive
| Electrolyte Composition | Reversible Capacity (after 10 cycles) | Initial Coulombic Efficiency (ICE) (%) | Capacity Retention (%) (after 50 cycles) |
| 1.0 M LiPF6 in PC:DEC (3:2) | < 100 mAh/g (with severe fading) | < 70% | < 30% |
| 1.0 M LiPF6 in PC:DEC (3:2) + 2 wt% AEC | 320 mAh/g | > 85% | > 90% |
Note: The data for the baseline electrolyte without AEC is representative of typical performance degradation, while the data with AEC is based on reported findings. Comprehensive comparative data from a single source is limited in the available literature.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Electrolyte Composition | Charge Transfer Resistance (Rct) (after 10 cycles) | SEI Resistance (Rsei) (after 10 cycles) |
| 1.0 M LiPF6 in PC:DEC (3:2) | High and increasing with cycles | Unstable and increasing |
| 1.0 M LiPF6 in PC:DEC (3:2) + 2 wt% AEC | Low and stable | Stable |
Note: This table provides a qualitative comparison based on the expected effects of a stable SEI layer. Specific impedance values can vary based on the experimental setup.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of this compound as an electrolyte additive in lithium-ion batteries.
4.1. Synthesis of this compound (AEC) (Adapted Protocol)
This protocol is adapted from the synthesis of similar alkyl carbonates.
Materials:
-
Allyl alcohol
-
Ethyl chloroformate
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve allyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of ethyl chloroformate to the solution via the dropping funnel while stirring.
-
After the addition of ethyl chloroformate, add an equimolar amount of pyridine dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
4.2. Electrolyte Preparation
Materials:
-
Lithium hexafluorophosphate (LiPF6) (battery grade)
-
Propylene carbonate (PC) (battery grade, anhydrous)
-
Diethyl carbonate (DEC) (battery grade, anhydrous)
-
This compound (AEC) (synthesized or purchased)
Procedure:
-
Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a mixture of PC and DEC (3:2 by volume) to achieve a final concentration of 1.0 M.
-
To prepare the additive-containing electrolyte, add 2% by weight of this compound to the baseline electrolyte.
-
Stir the solution overnight to ensure complete dissolution and homogenization.
4.3. Coin Cell Assembly (CR2032)
Materials:
-
Graphite anode (e.g., MCMB-2528)
-
Lithium metal foil (counter and reference electrode)
-
Celgard 2400 separator (or similar)
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolyte with and without AEC
-
Micropipette
Procedure:
-
Inside an argon-filled glovebox, place the graphite anode in the center of the bottom cap of the coin cell.
-
Add a few drops (approximately 20 µL) of the prepared electrolyte onto the anode surface.
-
Place a separator on top of the anode.
-
Add another drop of electrolyte onto the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top cap onto the assembly.
-
Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.
-
Allow the assembled cells to rest for at least 12 hours before electrochemical testing.
4.4. Electrochemical Testing
4.4.1. Cyclic Voltammetry (CV)
-
Purpose: To determine the reduction potential of AEC and observe the SEI formation.
-
Setup: Three-electrode cell with graphite as the working electrode, lithium metal as the counter and reference electrodes.
-
Parameters:
-
Voltage Range: 3.0 V to 0.01 V vs. Li/Li+
-
Scan Rate: 0.1 mV/s
-
Cycles: 3-5 cycles
-
4.4.2. Galvanostatic Charge-Discharge Cycling
-
Purpose: To evaluate the cycling performance, capacity retention, and coulombic efficiency.
-
Setup: Two-electrode coin cell (Graphite vs. Li).
-
Parameters:
-
Formation Cycles (First 2-3 cycles): C/20 rate (e.g., 0.05C)
-
Subsequent Cycles: C/10 or C/5 rate
-
Voltage Window: 2.0 V to 0.01 V vs. Li/Li+
-
Number of Cycles: 50-100 cycles
-
4.4.3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To analyze the interfacial resistance (SEI and charge transfer resistance).
-
Setup: Two-electrode coin cell.
-
Parameters:
-
Frequency Range: 100 kHz to 10 mHz
-
AC Amplitude: 5-10 mV
-
Measurement Condition: At open circuit voltage (OCV) after a certain number of cycles.
-
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for evaluating AEC as an electrolyte additive.
5.2. Proposed Mechanism of SEI Formation with AEC
Caption: Proposed mechanism of SEI formation by AEC on the graphite anode.
Application Notes and Protocols for the Synthesis of Allyl Ethyl Carbonate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl ethyl carbonate is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and specialty polymers. The transesterification of diethyl carbonate with allyl alcohol offers a straightforward and atom-economical route to this compound. This document provides a detailed protocol for the synthesis of allyl ethyl carbonate, including reaction conditions, catalyst selection, and purification methods, based on established transesterification procedures for similar carbonate compounds.
Reaction Principle
The synthesis of allyl ethyl carbonate is achieved through a transesterification reaction where the ethyl group of diethyl carbonate is exchanged with the allyl group of allyl alcohol. This equilibrium reaction is typically catalyzed by a base. The reaction can be driven to completion by removing the more volatile ethanol byproduct.
Reaction:
Diethyl Carbonate + Allyl Alcohol ⇌ Allyl Ethyl Carbonate + Ethanol
Data Presentation
The following table summarizes typical reaction parameters for the transesterification of dialkyl carbonates, which can be adapted for the synthesis of allyl ethyl carbonate.
| Parameter | Value/Range | Catalyst | Notes | Reference |
| Reactant Molar Ratio | Diethyl Carbonate : Allyl Alcohol (1:1 to 1:4) | Basic Catalysts | An excess of allyl alcohol can shift the equilibrium towards the product. | [1] |
| Catalyst | Sodium or Potassium Alkoxides, K₂CO₃/MgO | Basic Catalysts | Alkoxides are generally more efficient than hydroxides.[1] Solid base catalysts offer easier separation. | [1][2] |
| Catalyst Loading | 1.00% (by mass of reactants) | K₂CO₃/MgO | Optimal loading can vary depending on the catalyst. | [2] |
| Reaction Temperature | 80 - 130 °C | Various | The temperature should be sufficient to drive the reaction without significant side product formation. | [2] |
| Reaction Time | 4 - 10 hours | Various | Reaction progress should be monitored by techniques such as GC or TLC. | [2][3] |
| Yield of Alkyl Propyl Carbonate | 51.89% | K₂CO₃/MgO | As a reference from a similar transesterification. | [2] |
| Selectivity for Alkyl Propyl Carbonate | 83.29% | K₂CO₃/MgO | As a reference from a similar transesterification. | [2] |
Experimental Protocols
This protocol describes a general procedure for the synthesis of allyl ethyl carbonate via transesterification.
Materials:
-
Diethyl carbonate (DEC)
-
Allyl alcohol
-
Potassium carbonate (K₂CO₃) on Magnesium Oxide (MgO) support (or Sodium Ethoxide)
-
Anhydrous Toluene (or other suitable solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Charging of Reactants:
-
To the round-bottom flask, add diethyl carbonate and the chosen catalyst (e.g., 1.00% w/w K₂CO₃/MgO).[2]
-
If using a solvent, add it to the flask.
-
From the dropping funnel, add allyl alcohol dropwise to the stirred reaction mixture. A typical molar ratio of diethyl carbonate to allyl alcohol is 1:1.5.[2]
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC or TLC), cool the mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration. If a homogeneous catalyst was used, it may need to be neutralized and washed.
-
The crude product is then transferred to a separatory funnel and washed with brine (saturated NaCl solution) to remove any remaining catalyst and water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.
-
The final product, allyl ethyl carbonate, is purified by fractional distillation under reduced pressure.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of allyl ethyl carbonate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diethyl carbonate and allyl alcohol are flammable. Keep away from ignition sources.
-
Handle basic catalysts with care as they can be corrosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of Allylethyl Carbonate in Palladium-Catalyzed Allylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allylethyl carbonate and related allyl carbonates serve as highly effective reagents in palladium-catalyzed allylation reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, offering a versatile and often stereoselective route to complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of allyl carbonates, with a primary focus on the decarboxylative allylic alkylation of ketone enolates.
Introduction
Palladium-catalyzed allylic alkylation, a cornerstone of modern organic synthesis, typically involves the reaction of a nucleophile with an allylic electrophile bearing a leaving group, such as an acetate or a halide. The use of allyl carbonates as precursors for the π-allylpalladium electrophile offers distinct advantages, including milder reaction conditions and the in situ generation of nucleophiles through decarboxylation. In the case of allyl enol carbonates, the decarboxylation step simultaneously produces the enolate nucleophile and the π-allylpalladium complex, minimizing side reactions associated with pre-formed enolates.[1][2][3]
The general mechanism for the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates proceeds through several key steps:
-
Oxidative Addition: A Pd(0) complex coordinates to the allyl moiety of the allyl enol carbonate, followed by oxidative addition to form a π-allylpalladium(II) intermediate and an ethyl carbonate anion.
-
Decarboxylation: The palladium complex promotes the decarboxylation of the carbonate, releasing carbon dioxide and generating a palladium enolate in situ.
-
Reductive Elimination: The enolate then attacks the π-allyl ligand, either through an "outer sphere" SN2-type mechanism or an "inner sphere" reductive elimination, to form the allylated product and regenerate the Pd(0) catalyst.[1][2][4]
This process is highly chemo-, regio-, and enantioselective, making it a valuable method for synthesizing ketones with α-quaternary or tertiary stereocenters.[1][2]
Experimental Protocols
2.1. General Procedure for the Synthesis of Allyl Enol Carbonates
Allyl enol carbonates are typically prepared by trapping a kinetically or thermodynamically formed enolate with an allyl chloroformate. The choice of base, solvent, and temperature determines the regioselectivity of enolate formation for unsymmetrical ketones.[1]
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazane (NaHMDS)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Allyl chloroformate
-
Anhydrous work-up and purification reagents (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica gel)
Procedure:
-
To a solution of NaHMDS (1.2 equiv.) and TMEDA (1.2 equiv.) in anhydrous THF at -78 °C, slowly add a solution of the ketone (1.0 equiv.) in anhydrous THF.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare a solution of allyl chloroformate (1.2 equiv.) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the allyl chloroformate solution via cannula.
-
Stir the reaction mixture for 5 minutes at -78 °C.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allyl enol carbonate.
2.2. General Procedure for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
This protocol describes a typical asymmetric allylation of an allyl enol carbonate to generate a ketone with an α-quaternary stereocenter.[1]
Materials:
-
Allyl enol carbonate (1.0 equiv.)
-
Palladium catalyst precursor (e.g., Pd2(dba)3·CHCl3, 2.5 mol%)
-
Chiral ligand (e.g., (R,R)-L4, 5.5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous work-up and purification reagents
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd2(dba)3·CHCl3) and the chiral ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the allyl enol carbonate substrate to the catalyst solution.
-
Stir the reaction at the desired temperature (e.g., 23 °C) and monitor its progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the allylated ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Quantitative Data
The following tables summarize the results of palladium-catalyzed DAAA of various allyl enol carbonates under optimized conditions.
Table 1: Optimization of Reaction Conditions for the DAAA of 2-Methylcyclohexanone Allyl Enol Carbonate [1]
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | Toluene | 23 | 95 | 75 |
| 2 | L2 | Toluene | 23 | 92 | 80 |
| 3 | L3 | Toluene | 23 | 94 | 82 |
| 4 | L4 | Toluene | 23 | 95 | 85 |
| 5 | L4 | THF | 23 | 93 | 83 |
| 6 | L4 | Dioxane | 23 | 96 | 84 |
| 7 | L4 | CH2Cl2 | 23 | 90 | 81 |
Reactions were performed on a 0.3 mmol scale with 2.5 mol% Pd2(dba)3·CHCl3 and 5.5 mol% ligand. Yields and ee values were determined by quantitative GC analysis.[1]
Table 2: Substrate Scope of the DAAA Reaction with Chiral Ligand L4 [1]
| Entry | Substrate (Allyl Enol Carbonate of) | Product | Yield (%) | ee (%) |
| 1 | 2-Methyl-1-tetralone | 2-Allyl-2-methyl-1-tetralone | 94 | 96 |
| 2 | 2-Methyl-1-indanone | 2-Allyl-2-methyl-1-indanone | 92 | 95 |
| 3 | 2-Propylcyclohexanone | 2-Allyl-2-propylcyclohexanone | 88 | 89 |
| 4 | 4-tert-Butylcyclohexanone | 2-Allyl-4-tert-butylcyclohexanone | 91 | 90 (trans) |
| 5 | Propiophenone | 2-Allyl-1-phenyl-1-propanone | 85 | 92 |
Reactions were performed in toluene at 23 °C with 2.5 mol% Pd2(dba)3·CHCl3 and 5.5 mol% (R,R)-L4.[1]
Visualizations
Caption: General experimental workflow for DAAA reactions.
Conclusion
The palladium-catalyzed allylation using this compound and its analogs is a robust and versatile methodology, particularly for the asymmetric synthesis of α-allylated ketones. The decarboxylative approach offers mild reaction conditions and high selectivity, avoiding issues commonly associated with the use of pre-formed, strong bases. The detailed protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their synthetic endeavors, from academic research to industrial drug development.
References
- 1. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allylethyl Carbonate in Graphite Anode SEI Formation
Topic: Allylethyl Carbonate for Solid Electrolyte Interphase (SEI) Formation on Graphite Anodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (AEC) is an electrolyte additive investigated for its potential to enhance the performance of lithium-ion batteries, particularly those with graphite anodes. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is critical for battery longevity and efficiency. AEC is proposed to electropolymerize on the graphite surface during the initial charging cycles, creating a stable and uniform SEI layer. This protective film can suppress the co-intercalation of solvent molecules, such as propylene carbonate (PC), into the graphite layers, a process that often leads to exfoliation and rapid capacity degradation.[1] The reduction potential of AEC is approximately 1.5V versus Li|Li+, allowing it to be reduced and form a passivating layer before the bulk electrolyte solvent.[1] These application notes provide a summary of the reported performance of AEC and standardized protocols for its evaluation.
Performance Data
The inclusion of this compound as an electrolyte additive has been shown to improve the electrochemical performance of graphite anodes. Below is a summary of the key performance metrics. Due to the limited publicly available data, a direct comparison with a baseline electrolyte under identical conditions is presented to highlight the additive's effect.
Table 1: Electrochemical Performance of Graphite Anode with and without this compound (AEC) Additive
| Performance Metric | Baseline Electrolyte (Without AEC) | Electrolyte with 2 wt% AEC |
| Anode Material | MCMB-2528 (Mesocarbon Microbeads) | MCMB-2528 (Mesocarbon Microbeads)[1] |
| Electrolyte | 1.0M LiPF6 in PC:DEC (3:2 by vol) | 1.0M LiPF6 in PC:DEC (3:2 by vol)[1] |
| Reversible Capacity | Prone to rapid fading due to PC co-intercalation | 320 mAh/g after 10 cycles[1] |
| Coulombic Efficiency | Data not available | Data not available |
| Capacity Retention | Data not available | Data not available |
| Impedance | Data not available | Data not available |
Note: The data for the baseline electrolyte is qualitative, as propylene carbonate-based electrolytes without suitable additives are known to be incompatible with graphite anodes, leading to poor cycling performance. More comprehensive, publicly available data on the cycle-by-cycle coulombic efficiency, long-term capacity retention, and electrochemical impedance spectroscopy for AEC is limited.
Experimental Protocols
The following protocols are generalized methodologies for the evaluation of electrolyte additives like AEC in lithium-ion battery coin cells.
Electrode Preparation (Graphite Anode)
-
Slurry Preparation:
-
Mix Mesocarbon Microbeads (MCMB-2528) as the active material, carbon black as the conductive agent, and polyvinylidene fluoride (PVDF) as the binder in a weight ratio of 90:5:5.
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent and mix thoroughly using a planetary mixer until a homogeneous slurry is formed.
-
-
Coating:
-
Cast the slurry onto a copper foil current collector using a doctor blade with a defined gap to control the thickness.
-
Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.
-
-
Electrode Cutting:
-
Punch out circular electrodes of a specific diameter (e.g., 14 mm) from the dried sheet.
-
Measure the mass loading of the active material on each electrode.
-
Electrolyte Preparation
-
Baseline Electrolyte:
-
In an argon-filled glovebox, dissolve LiPF6 salt in a mixture of propylene carbonate (PC) and diethyl carbonate (DEC) (3:2 by volume) to achieve a final concentration of 1.0 M.
-
-
AEC-Containing Electrolyte:
-
Add 2% by weight of this compound to the baseline electrolyte and stir until fully dissolved.
-
Coin Cell Assembly (CR2032)
-
Preparation:
-
Transfer all components (anode, cathode, separator, electrolytes, and cell casings) into an argon-filled glovebox with moisture and oxygen levels below 1 ppm.
-
-
Assembly:
-
Place the graphite anode in the center of the negative cap.
-
Add a few drops of the prepared electrolyte to wet the anode surface.
-
Place a Celgard separator on top of the anode.
-
Add more electrolyte to saturate the separator.
-
Place a lithium metal foil as the counter/reference electrode on the separator.
-
Add a spacer disk and a spring to ensure good internal pressure.
-
Carefully place the positive cap and crimp the coin cell using a hydraulic crimping machine.
-
Electrochemical Measurements
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with lithium metal as the counter and reference electrodes.
-
Scan the potential of the graphite anode from the open-circuit voltage (OCV) to 0.01 V vs. Li/Li+ at a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to observe the SEI formation potentials.
-
-
Galvanostatic Cycling (Charge-Discharge Test):
-
Perform the initial formation cycle at a low C-rate (e.g., C/20, where 1C = 372 mA/g for graphite).
-
Cycle the cells between a defined voltage window (e.g., 0.01 V to 1.5 V vs. Li/Li+).
-
Conduct subsequent cycling at higher C-rates (e.g., C/10 or C/5) to evaluate rate capability and cycle life.
-
Record the charge and discharge capacities at each cycle to determine coulombic efficiency and capacity retention.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell at a fully charged or discharged state after a certain number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plot to determine the evolution of the SEI resistance (R_sei) and charge transfer resistance (R_ct).
-
Visualizations
Proposed SEI Formation Mechanism of this compound
References
Application Notes and Protocols: Purification of Allylethyl Carbonate by Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the purification of allylethyl carbonate (AEC) via distillation. Due to the thermal sensitivity of allylic compounds, this protocol emphasizes the use of vacuum distillation to mitigate the risk of decomposition and ensure high purity of the final product. This guide is intended for an audience with a foundational understanding of standard laboratory techniques.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized in palladium-catalyzed reactions and as a protecting group. The purity of AEC is critical for the success of these sensitive applications. Distillation is the most effective method for its purification. However, care must be taken to avoid elevated temperatures which can lead to decomposition or polymerization. This protocol, therefore, details a procedure for vacuum distillation.
Potential Impurities and Physical Properties
To develop an effective purification strategy, it is essential to understand the physical properties of this compound and its potential impurities. Common synthesis routes for this compound include the reaction of allyl alcohol with ethyl chloroformate or the transesterification of diethyl carbonate with allyl alcohol. Consequently, likely impurities are the unreacted starting materials.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | 130.14 | Estimated: 140-150 | Boiling point is estimated to be slightly higher than analogous carbonates. |
| Allyl Alcohol | 58.08 | 97[1][2][3][4] | A common starting material; lower boiling than the product. |
| Ethyl Chloroformate | 108.52 | 93-95[5][6][7][8][9] | A common reactant; lower boiling than the product. |
| Diethyl Carbonate | 118.13 | 126-128[10][11][12][13][14] | A potential starting material for transesterification. |
| Allyl Methyl Carbonate | 116.12 | 131 | An analogous compound. Boils at 59-60 °C at 35 mmHg.[15][16][17] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol describes the purification of crude this compound. It is assumed that a preliminary workup to remove any catalysts or inorganic salts has been performed.
3.1. Pre-Distillation Preparation (Drying)
-
Transfer the crude this compound to a suitably sized Erlenmeyer flask.
-
Add a sufficient amount of a neutral drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and allow it to stand for at least 30 minutes to ensure all residual water is absorbed. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Filter the dried this compound into a clean, dry round-bottom flask appropriately sized for the distillation (the flask should be no more than two-thirds full).
3.2. Apparatus Setup
-
Assemble a standard vacuum distillation apparatus as depicted in the workflow diagram below. A short path distillation head is recommended. For enhanced separation from impurities with close boiling points, a Vigreux column can be inserted between the distillation flask and the distillation head.
-
Use a heating mantle with a magnetic stirrer to heat the distillation flask. Add a magnetic stir bar to the flask to ensure smooth boiling.
-
Connect the condenser to a circulating cooling system.
-
Connect the vacuum takeoff adapter to a cold trap (e.g., a Dewar flask with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.
-
Connect the cold trap to a vacuum pump. A manometer should be included in the setup to monitor the pressure accurately.
-
Ensure all glassware joints are properly sealed with a suitable vacuum grease.
3.3. Distillation Procedure
-
Begin stirring the dried crude this compound.
-
Slowly and carefully apply the vacuum to the system. A pressure of 20-40 mmHg is a good starting point.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Forerun Collection: Collect the first fraction, which will contain any low-boiling impurities such as residual starting materials (allyl alcohol, ethyl chloroformate). The head temperature will be significantly lower than the expected boiling point of the product at the given pressure.
-
Product Collection: As the temperature of the vapor rises and stabilizes, change the receiving flask to collect the main fraction of pure this compound. Based on the boiling point of allyl methyl carbonate at 35 mmHg (59-60 °C), a similar boiling range can be anticipated for this compound at this pressure.[15][16][17]
-
Final Fraction: Continue distillation until the temperature begins to drop or a significant increase in temperature is observed, indicating the end of the product fraction. At this point, stop the heating.
-
Allow the apparatus to cool down to room temperature before carefully and slowly releasing the vacuum.
-
The purified this compound in the receiving flask should be a colorless liquid.[18]
3.4. Post-Distillation
-
Transfer the purified product to a clean, dry, and appropriately labeled storage bottle.
-
For long-term storage, it is advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator to prevent degradation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the distillation in a well-ventilated fume hood.
-
Flammability: this compound and its potential impurities are flammable. Keep away from open flames and spark-producing equipment.
-
Vacuum Hazards: Glassware under vacuum can implode. Inspect all glassware for cracks or defects before use and consider using a blast shield.
-
Thermal Hazards: Use caution when working with the heating mantle and hot glassware.
-
Chemical Hazards: Ethyl chloroformate is highly toxic and corrosive.[5][7][8][9] Allyl alcohol is also toxic and a lachrymator.[2][3] Handle these chemicals with extreme care.
Visualization of the Experimental Workflow
Caption: Workflow for the Purification of this compound.
References
- 1. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. Ethyl chloroformate Dealer and Distributor | Ethyl chloroformate Supplier | Ethyl chloroformate Stockist | Ethyl chloroformate Importers [multichemindia.com]
- 6. Ethyl Chloroformate [commonorganicchemistry.com]
- 7. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 8. Ethyl Chloroformate | 541-41-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Ethyl Chloroformate [drugfuture.com]
- 10. Diethyl Carbonate - Ester - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 11. framochem.com [framochem.com]
- 12. diethyl carbonate [stenutz.eu]
- 13. Diethyl carbonate, 99% | Fisher Scientific [fishersci.ca]
- 14. Diethyl carbonate 99 105-58-8 [sigmaaldrich.com]
- 15. chembk.com [chembk.com]
- 16. 烯丙基甲基碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Allyl methyl carbonate | 35466-83-2 [chemicalbook.com]
- 18. Allyl Ethyl Carbonate | 1469-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Experimental setup for cyclic voltammetry of Allylethyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylethyl carbonate (AEC) is an important electrolyte additive in lithium-ion batteries, known for its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes. This application note provides a detailed protocol for the electrochemical characterization of AEC using cyclic voltammetry (CV). The described methodology allows for the determination of key electrochemical parameters, such as the reduction potential, which are crucial for understanding its function in battery systems. Cyclic voltammetry is a versatile electroanalytical technique used to investigate the electrochemical properties of a substance in solution.[1]
Experimental Setup
A standard three-electrode system is employed for the cyclic voltammetry measurements.[2][3][4] This configuration allows for precise control and measurement of the potential and current. The setup consists of a working electrode, a reference electrode, and a counter electrode, all housed in an electrochemical cell.[2][5] Given the air and moisture sensitivity of non-aqueous electrolytes and AEC, all experiments should be conducted under an inert atmosphere, for instance, inside a nitrogen or argon-filled glovebox.[6]
-
Working Electrode: A glassy carbon electrode is recommended due to its wide potential window and chemical inertness.
-
Reference Electrode: A non-aqueous Ag/Ag+ or Ag/AgCl electrode is suitable for measurements in organic solvents.[5]
-
Counter Electrode: A platinum wire or foil is used as the counter electrode to complete the electrical circuit.[5][7]
-
Electrochemical Cell: A glass cell designed for a three-electrode setup.
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry is required to apply the potential waveform and measure the resulting current.
Data Presentation
The following table summarizes the expected quantitative data from the cyclic voltammetry of this compound in a propylene carbonate-based electrolyte.
| Parameter | Value | Conditions |
| Reduction Peak Potential (Epc) | ~1.5 V vs. Li/Li+ | 10 mM AEC in 1.0 M LiPF6 in PC:DEC (3:2 v/v), Scan Rate: 50 mV/s |
| Oxidation Peak Potential (Epa) | Not typically observed (irreversible reduction) | 10 mM AEC in 1.0 M LiPF6 in PC:DEC (3:2 v/v), Scan Rate: 50 mV/s |
| Peak Current Density (Jp) | Analyte concentration and scan rate dependent | 10 mM AEC in 1.0 M LiPF6 in PC:DEC (3:2 v/v), Scan Rate: 50 mV/s |
| Scan Rate | 10 - 100 mV/s | To investigate reaction kinetics |
| Potential Window | 3.0 V to 0.5 V vs. Li/Li+ | To observe the reduction of AEC |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing cyclic voltammetry on this compound.
1. Preparation of the Electrolyte Solution (under inert atmosphere)
-
Prepare a stock solution of the supporting electrolyte, for example, 1.0 M lithium hexafluorophosphate (LiPF6) in a solvent mixture of propylene carbonate (PC) and diethyl carbonate (DEC) with a volume ratio of 3:2.
-
From the stock solution, prepare the test solution by dissolving this compound to a final concentration of 10 mM.
-
Prepare a blank electrolyte solution (without AEC) for background measurements.
2. Electrode Preparation
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the polished electrode thoroughly with the solvent used for the electrolyte (PC:DEC mixture) and dry it completely.
-
Clean the platinum wire counter electrode, for example, by flame annealing or electrochemical cleaning.
-
Ensure the reference electrode is properly filled with the appropriate internal solution and is free of air bubbles.
3. Electrochemical Cell Assembly (under inert atmosphere)
-
Assemble the three electrodes in the electrochemical cell.
-
Add the prepared electrolyte solution containing this compound to the cell, ensuring the electrodes are sufficiently immersed.
-
Seal the cell to maintain the inert atmosphere.
4. Cyclic Voltammetry Measurement
-
Connect the electrodes to the potentiostat.
-
Perform a background scan in the blank electrolyte solution to identify any interfering redox processes.
-
In the solution containing AEC, set the following parameters on the potentiostat software:
-
Initial Potential: 3.0 V vs. Li/Li+
-
Vertex Potential 1: 0.5 V vs. Li/Li+
-
Vertex Potential 2: 3.0 V vs. Li/Li+
-
Scan Rate: Start with 50 mV/s
-
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to study the kinetics of the electrochemical process.
5. Data Analysis
-
From the obtained cyclic voltammogram, determine the reduction peak potential (Epc).
-
Analyze the shape of the voltammogram to assess the reversibility of the reduction process. For AEC, an irreversible reduction is expected, characterized by the absence of a corresponding oxidation peak on the reverse scan.
-
Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.
Mandatory Visualization
Caption: Experimental workflow for cyclic voltammetry of this compound.
References
- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Novel same-metal three electrode system for cyclic voltammetry studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00457K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. sfu.ca [sfu.ca]
Application Notes and Protocols for Allylethyl Carbonate (AEC) as a Propylene Carbonate Co-intercalation Suppressant in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene carbonate (PC) is a desirable electrolyte solvent for lithium-ion batteries (LIBs) due to its high dielectric constant, low melting point, and high boiling point. However, its application with graphitic anodes is severely limited by the co-intercalation of PC molecules into the graphite layers during the initial charging process. This phenomenon leads to significant volume expansion, exfoliation of the graphite, and ultimately, rapid capacity degradation and cell failure.
Allylethyl carbonate (AEC) is a functional electrolyte additive designed to address this issue. By forming a stable and robust solid electrolyte interphase (SEI) on the graphite anode surface, AEC effectively suppresses PC co-intercalation, enabling the use of PC-based electrolytes and unlocking their potential for high-performance LIBs. These application notes provide a comprehensive overview, experimental protocols, and performance data for the utilization of AEC.
Mechanism of Action
The primary mechanism by which AEC prevents PC co-intercalation is through its preferential reduction on the graphite anode surface. AEC possesses a higher reduction potential (approximately 1.5 V vs. Li|Li+) compared to PC.[1] This electrochemical property ensures that AEC is reduced before PC during the initial formation cycles of the battery. The reduction of AEC leads to the formation of a stable, electronically insulating, and ionically conductive SEI layer. This SEI layer acts as a physical barrier, preventing the larger PC solvent molecules from intercalating into the graphite structure while still allowing for the reversible intercalation and de-intercalation of lithium ions. The resulting passivation of the anode surface inhibits continuous electrolyte decomposition and preserves the structural integrity of the graphite electrode.[1]
Caption: Mechanism of AEC in suppressing PC co-intercalation.
Quantitative Data Presentation
The addition of AEC to PC-based electrolytes significantly improves the electrochemical performance of graphite anodes. The following table summarizes key performance metrics with and without the AEC additive.
| Performance Metric | Without AEC (PC-based Electrolyte) | With 2 wt% AEC (PC-based Electrolyte) |
| First Cycle Reversible Capacity | Very Low / Negligible | ~320 mAh/g[1] |
| First Cycle Irreversible Capacity | Very High | Significantly Reduced |
| Coulombic Efficiency (Initial) | < 50% | > 80% |
| Cycling Stability | Rapid capacity fade within a few cycles | Stable cycling performance[1] |
| Graphite Electrode Morphology | Severe exfoliation and structural damage | Preserved structural integrity[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of AEC-containing electrolytes in lithium-ion coin cells.
Electrolyte Preparation
Objective: To prepare a PC-based electrolyte with a specific concentration of AEC.
Materials:
-
Battery-grade propylene carbonate (PC)
-
Battery-grade diethyl carbonate (DEC) or other suitable co-solvent
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (AEC)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Inside the argon-filled glovebox, prepare the base solvent by mixing PC and DEC in a 3:2 volume ratio.
-
Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1.0 M. Ensure the salt is completely dissolved. This is the baseline electrolyte.
-
To prepare the AEC-containing electrolyte, add the desired weight percentage of AEC (e.g., 2 wt%) to the baseline electrolyte.
-
Stir the final electrolyte solution for several hours to ensure homogeneity.
Coin Cell Assembly (CR2032)
Objective: To assemble a half-cell with a graphite anode to test the performance of the AEC-containing electrolyte.
Caption: Workflow for assembling a CR2032 coin cell.
Materials & Equipment:
-
Graphite anode (e.g., MCMB-2528)
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator
-
CR2032 coin cell components (cathode can, anode can with gasket, spacer, spring)
-
Prepared electrolyte (with and without AEC)
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
Dry the graphite anodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for anodes, 70 °C for separators) overnight and transfer them into the glovebox.
-
Place the graphite anode in the center of the cathode can.
-
Place a separator on top of the graphite anode.
-
Add a few drops of the prepared electrolyte onto the separator, ensuring it is fully wetted.
-
Place the lithium metal counter electrode on top of the wetted separator.
-
Place the spacer and then the spring on top of the lithium metal.
-
Carefully place the anode can (with the gasket) over the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Remove the sealed cell and clean the exterior.
-
Allow the cell to rest for 12-24 hours to ensure complete electrolyte wetting of the electrode pores.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Equipment:
-
Battery cycler
-
Potentiostat with frequency response analyzer for EIS
4.3.1. Cyclic Voltammetry (CV)
-
Purpose: To determine the reduction potential of AEC and observe the SEI formation process.
-
Procedure:
-
Use a three-electrode setup with a graphite working electrode, lithium counter, and lithium reference electrode.
-
Scan the potential from the open-circuit voltage (OCV) down to 0.01 V vs. Li|Li+ at a slow scan rate (e.g., 0.1 mV/s).
-
Observe the reduction peak corresponding to AEC decomposition, which is expected around 1.5 V.[1]
-
4.3.2. Galvanostatic Cycling
-
Purpose: To measure the reversible capacity, irreversible capacity, coulombic efficiency, and cycling stability.
-
Procedure:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles between 0.01 V and 1.5 V vs. Li|Li+.
-
Rate Capability and Cycle Life: Subsequently, cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate rate performance and then at a constant C-rate (e.g., C/5) for an extended number of cycles to assess long-term stability.
-
4.3.3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To investigate the properties of the SEI layer.
-
Procedure:
-
Perform EIS measurements at different states of charge (SOC) and after a specific number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plots to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct). A stable and effective SEI will typically exhibit a relatively low and stable R_sei over cycling.
-
Post-Mortem Analysis
After electrochemical testing, disassembling the cells inside a glovebox for post-mortem analysis can provide further insights.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the graphite anode and confirm the absence of exfoliation in cells containing AEC.[1]
-
X-ray Diffraction (XRD): To analyze the crystal structure of the graphite and ensure its integrity is maintained after cycling.[1]
-
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR): To chemically characterize the composition of the SEI layer formed from the decomposition of AEC.
Safety Precautions
-
Handle all materials, especially LiPF₆ and lithium metal, inside an argon-filled glovebox due to their high reactivity with moisture and air.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Dispose of all battery components and chemicals in accordance with institutional and national safety regulations.
By following these protocols, researchers can effectively utilize and evaluate this compound as an additive to suppress propylene carbonate co-intercalation, leading to the development of safer and higher-performance lithium-ion batteries.
References
Application Note: Quantification of Allylethyl Carbonate in Electrolyte Solutions
Abstract
This application note details robust analytical methodologies for the precise quantification of Allylethyl Carbonate (AEC), a common additive in lithium-ion battery (LIB) electrolyte solutions. The protocols provided are tailored for researchers, scientists, and professionals in the field of battery technology and drug development who require accurate determination of electrolyte composition. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These methods offer high sensitivity, selectivity, and reproducibility for the analysis of AEC in complex electrolyte matrices.
Introduction
This compound (AEC) is an important additive in the electrolyte of lithium-ion batteries, contributing to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. The concentration of AEC can significantly impact battery performance, including cycle life, safety, and overall efficiency. Therefore, accurate and reliable quantification of AEC in electrolyte solutions is crucial for research, development, and quality control in the battery industry.
Gas chromatography and high-performance liquid chromatography are powerful techniques for the separation and quantification of volatile and non-volatile organic compounds, respectively.[1][2] When coupled with mass spectrometry, these methods provide the necessary selectivity and sensitivity to analyze complex mixtures like battery electrolytes.[3][4] This note provides detailed protocols for sample preparation and analysis using both GC-MS and HPLC-MS.
Experimental Protocols
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds such as AEC. The following protocol is based on established methods for carbonate analysis in LIB electrolytes.[3][5]
2.1.1. Materials and Reagents
-
This compound (AEC) standard (>99% purity)
-
Dichloromethane (DCM), HPLC or GC grade
-
Electrolyte sample containing AEC
-
Volumetric flasks, pipettes, and syringes
-
GC vials with caps
2.1.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of AEC standard and dissolve it in a 10 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[4] A typical calibration curve may include concentrations of 0.1, 1.0, 10, 25, 50, and 100 µg/mL.[4]
-
Sample Preparation: Dilute the electrolyte sample with dichloromethane. A dilution factor of 1:1000 is common to minimize matrix effects and protect the instrument from the high concentration of salts (e.g., LiPF6).[3][6] For a 1:1000 dilution, add 10 µL of the electrolyte sample to 10 mL of dichloromethane in a volumetric flask. The diluted sample can be directly injected for analysis.[3] Some protocols suggest centrifugation after dilution to precipitate the lithium salt, which can be detrimental to the GC column.[4]
2.1.3. GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of carbonate additives.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8860 GC, Thermo Scientific TRACE 1610 GC, or equivalent[4][6] |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1[3][5] |
| Column | HP-5ms Ultra Inert, DB-1701, or TraceGOLD TG-35MS (30 m x 0.25 mm, 0.25 µm)[3][4][6] |
| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD, Thermo Scientific ISQ 7610, or equivalent[3][4] |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for higher sensitivity |
| Injection Volume | 1 µL |
2.1.4. Data Analysis and Quantification
-
Identify the AEC peak in the chromatogram based on its retention time, which is determined by injecting a pure standard.
-
Confirm the identity of AEC by comparing the acquired mass spectrum with a reference library spectrum.
-
Quantify the concentration of AEC using an external standard calibration curve generated from the peak areas of the working standard solutions.
HPLC-MS is suitable for the analysis of less volatile or thermally labile compounds and offers an alternative approach for AEC quantification.
2.2.1. Materials and Reagents
-
This compound (AEC) standard (>99% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (optional, for mobile phase modification)
-
Electrolyte sample containing AEC
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials with caps
2.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the GC-MS section, using acetonitrile as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations appropriate for the expected sample concentrations and instrument sensitivity.
-
Sample Preparation: Dilute the electrolyte sample with acetonitrile. A dilution factor of 1:100 to 1:1000 is recommended.[2] The diluted sample should be filtered through a 0.22 µm syringe filter before injection.[2]
2.2.3. HPLC-MS Instrumentation and Conditions
The following table provides typical HPLC-MS parameters for the analysis of electrolyte components.
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity II LC, or equivalent[2] |
| Column | Agilent InfinityLab Poroshell 120 Bonus-RP (e.g., 2.1 x 100 mm, 2.7 µm)[2] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Mass Spectrometer | Agilent 6546 LC/Q-TOF, or equivalent single quadrupole or triple quadrupole mass spectrometer[2] |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target quantification |
| Injection Volume | 5 µL |
2.2.4. Data Analysis and Quantification
-
Identify the AEC peak based on its retention time from the analysis of a standard.
-
Confirm the identity by the specific mass-to-charge ratio (m/z) of the molecular ion or a characteristic fragment ion.
-
Quantify the concentration of AEC using an external standard calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described, based on the analysis of similar carbonate compounds in electrolyte solutions.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [5] |
| Limit of Detection (LOD) | < 0.5 mg/L | [6] |
| Limit of Quantification (LOQ) | < 1.6 mg/L | [6] |
| Repeatability (RSD%) for Peak Area | < 5% | [5] |
| Repeatability (RSD%) for Retention Time | < 0.04% | [6] |
Table 2: HPLC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | < 30 ppm (main components) | [7] |
| Limit of Quantification (LOQ) | Varies with analyte | |
| Repeatability (RSD%) | < 5% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for AEC quantification using GC-MS.
Caption: Workflow for AEC quantification using HPLC-MS.
Conclusion
The GC-MS and HPLC-MS methods detailed in this application note provide reliable and accurate means for quantifying this compound in lithium-ion battery electrolyte solutions. Proper sample preparation, including appropriate dilution, is critical to achieving accurate results and maintaining instrument performance. The choice between GC-MS and HPLC-MS will depend on laboratory instrumentation availability and the specific requirements of the analysis. These protocols can be adapted for the quantification of other carbonate additives and related compounds in electrolyte formulations.
References
- 1. Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Allylethyl Carbonate as a Precursor for Functionalized Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functionalized polymers are at the forefront of advanced drug delivery systems, enabling targeted therapies with improved efficacy and reduced side effects. Allyl-functionalized polycarbonates, derived from precursors such as allylethyl carbonate and its analogues, offer a versatile platform for creating sophisticated drug carriers. The pendant allyl groups on the polymer backbone serve as reactive handles for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, and therapeutic molecules through highly efficient "click" chemistry reactions like the thiol-ene reaction.
This document provides detailed application notes and protocols for the synthesis of an allyl-functionalized cyclic carbonate monomer, its subsequent polymerization, and the functionalization of the resulting polymer for drug delivery applications. As a representative and well-documented precursor, 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) will be the focus of the experimental protocols.
Synthesis of Allyl-Functionalized Cyclic Carbonate Monomer (MAC)
The synthesis of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) is a multi-step process that begins with the protection of a diol, followed by the introduction of the allyl carbonate functionality, and finally, the formation of the cyclic carbonate ring.
Experimental Protocol: Synthesis of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC)
Materials:
-
2,2-Bis(hydroxymethyl)propionic acid
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Allyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrogen (H₂)
-
Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Triphosgene
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Step 1: Benzyl Ester Protection.
-
Dissolve 2,2-bis(hydroxymethyl)propionic acid in DMF.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl bromide and stir the mixture at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl 2,2-bis(hydroxymethyl)propionate by silica gel column chromatography.
-
-
Step 2: Formation of the Allyl Carbonate.
-
Dissolve the purified benzyl 2,2-bis(hydroxymethyl)propionate in anhydrous DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add allyl chloroformate and allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
-
Step 3: Deprotection of the Benzyl Ester.
-
Dissolve the product from Step 2 in ethyl acetate.
-
Add a catalytic amount of Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the carboxylic acid intermediate.
-
-
Step 4: Cyclization to form MAC.
-
Dissolve the carboxylic acid intermediate from Step 3 in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Slowly add the carboxylic acid solution to the triphosgene solution at 0 °C.
-
Add pyridine dropwise to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC).
-
Ring-Opening Polymerization (ROP) of MAC
The ring-opening polymerization of MAC can be initiated by various catalysts to produce well-defined polycarbonates with pendant allyl groups. Organocatalysts are often preferred to avoid metal contamination in biomedical applications.
Experimental Protocol: Ring-Opening Polymerization of MAC
Materials:
-
5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) monomer
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
Polymerization Setup:
-
In a glovebox, add the desired amount of MAC monomer, benzyl alcohol initiator, and anhydrous DCM to a dried Schlenk flask.
-
Stir the mixture until the monomer is completely dissolved.
-
Add the required amount of DBU catalyst to initiate the polymerization.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours).
-
Monitor the monomer conversion by ¹H NMR spectroscopy.
-
-
Polymer Isolation:
-
Quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold methanol or diethyl ether.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with cold methanol to remove any unreacted monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation: ROP of MAC
| Entry | [Monomer]:[Initiator]:[Catalyst] Ratio | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:0.5 | 2 | >95 | 9,800 | 1.15 |
| 2 | 100:1:1 | 4 | >95 | 19,500 | 1.20 |
| 3 | 200:1:2 | 8 | >90 | 38,000 | 1.25 |
Note: The values in this table are representative and can vary based on specific reaction conditions and purification methods.
Post-Polymerization Functionalization via Thiol-Ene Reaction
The pendant allyl groups on the poly(MAC) backbone are readily functionalized using the highly efficient thiol-ene "click" reaction. This allows for the conjugation of various molecules, including drugs, targeting ligands, and imaging agents.
Experimental Protocol: Thiol-Ene Functionalization of Poly(MAC)
Materials:
-
Allyl-functionalized polycarbonate (Poly(MAC))
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine-containing peptide)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
UV lamp (365 nm)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the Poly(MAC) in THF or DCM in a quartz Schlenk flask.
-
Add an excess of the thiol-containing molecule (e.g., 1.5 equivalents per allyl group).
-
Add a catalytic amount of the photoinitiator DMPA.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for a specified time (e.g., 30-60 minutes).
-
Monitor the disappearance of the allyl proton signals by ¹H NMR spectroscopy to determine the extent of functionalization.
-
-
Purification:
-
Precipitate the functionalized polymer in cold diethyl ether.
-
Redissolve the polymer in a minimal amount of THF or DCM and re-precipitate to ensure the removal of unreacted thiol and initiator.
-
Dry the purified functionalized polymer under vacuum.
-
Data Presentation: Thiol-Ene Functionalization Efficiency
| Entry | Thiol Compound | Thiol Equivalents (per allyl group) | Reaction Time (min) | Functionalization Efficiency (%) |
| 1 | 1-Thioglycerol | 1.5 | 30 | >98 |
| 2 | Cysteine-Peptide | 1.2 | 60 | >95 |
| 3 | Thiol-PEG | 2.0 | 45 | >99 |
Note: Functionalization efficiency is typically determined by ¹H NMR spectroscopy.
Drug Loading and Nanoparticle Formulation
Functionalized polycarbonates can be formulated into nanoparticles for drug delivery. The choice of functional group can influence drug loading capacity and release kinetics.
Experimental Protocol: Doxorubicin Loading into Nanoparticles
Materials:
-
Functionalized polycarbonate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Drug Preparation:
-
Dissolve DOX·HCl in DMSO.
-
Add a slight excess of TEA to neutralize the hydrochloride and obtain the free base form of doxorubicin.
-
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the functionalized polycarbonate in a water-miscible organic solvent (e.g., DMSO or acetone).
-
Add the doxorubicin solution to the polymer solution.
-
Under vigorous stirring, add this organic solution dropwise to a larger volume of an aqueous phase (e.g., PBS pH 7.4).
-
The nanoparticles will form spontaneously.
-
-
Purification and Characterization:
-
Dialyze the nanoparticle suspension against PBS for 24-48 hours to remove the organic solvent and unloaded drug.
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the nanoparticles with a suitable solvent.
-
Data Presentation: Drug Loading and Nanoparticle Characteristics
| Polymer Functionalization | Drug Feed Ratio (w/w, Drug:Polymer) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Hydroxyl-functionalized | 1:10 | 120 ± 15 | -15.2 ± 2.1 | 8.5 | 85 |
| Carboxyl-functionalized | 1:10 | 135 ± 20 | -25.8 ± 3.5 | 12.1 | 92 |
| PEG-functionalized | 1:10 | 110 ± 10 | -5.6 ± 1.8 | 7.2 | 72 |
Note: Drug Loading Content (%) = (mass of loaded drug / total mass of nanoparticles) x 100. Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for functionalized polymer synthesis and application.
Cellular Uptake Pathway of Functionalized Nanoparticles
Caption: Major endocytic pathways for nanoparticle cellular uptake.
Troubleshooting & Optimization
Technical Support Center: Optimizing Allylethyl Carbonate (AEC) in LiPF₆ Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Allylethyl Carbonate (AEC) as an additive in LiPF₆-based electrolytes for lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (AEC) as an electrolyte additive?
A1: this compound (AEC) is primarily used as a film-forming additive. Due to its higher reduction potential compared to common carbonate solvents like propylene carbonate (PC), AEC preferentially decomposes on the anode surface during the initial charging cycles. This decomposition forms a stable and robust Solid Electrolyte Interphase (SEI) layer.[1] A well-formed SEI layer is crucial for preventing the exfoliation of graphitic anodes and inhibiting further electrolyte decomposition, which in turn improves the overall cycle life and stability of the lithium-ion battery.[1]
Q2: What is the typical concentration range for AEC in LiPF₆ electrolytes?
A2: The optimal concentration of AEC can vary depending on the specific cell chemistry (anode/cathode materials) and operating conditions. However, a common starting concentration for evaluation is around 2 wt%.[1] It is recommended to test a range of concentrations (e.g., 0.5 wt%, 1 wt%, 2 wt%, and 5 wt%) to determine the optimal loading for your specific system.
Q3: How does AEC impact the electrochemical window of the electrolyte?
A3: The addition of AEC can widen the electrochemical window of the electrolyte. For instance, in a PC-based electrolyte, the introduction of AEC has been shown to increase the electrochemical window from 0.8V to 1.5V.[1]
Q4: What are the expected effects of an optimized AEC concentration on battery performance?
A4: An optimized concentration of AEC is expected to lead to:
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Improved Cycling Stability: A stable SEI formed by AEC helps to maintain the structural integrity of the anode over repeated charge-discharge cycles.[1]
-
Higher Reversible Capacity: By preventing solvent co-intercalation and anode exfoliation, AEC can help achieve a higher reversible capacity. For example, a graphitic anode in a PC-based electrolyte with 2 wt% AEC has demonstrated a reversible capacity of 320 mAhg⁻¹.[1]
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Enhanced Safety: A stable SEI can reduce the risk of side reactions that might lead to gas generation and thermal runaway.
Troubleshooting Guide
Issue 1: Rapid Capacity Fade After Adding AEC
| Possible Cause | Troubleshooting Steps |
| Suboptimal AEC Concentration: Too little AEC may not form a complete and stable SEI layer, while too much can lead to a thick, resistive SEI, impeding Li⁺ ion transport. | 1. Vary AEC Concentration: Test a range of concentrations (e.g., 0.5%, 1%, 2%, 5%) to find the optimal loading for your specific cell chemistry. 2. Perform Post-Mortem Analysis: Analyze the anode surface of a failed cell using Scanning Electron Microscopy (SEM) to observe the SEI morphology. A non-uniform or excessively thick layer may indicate an improper AEC concentration. |
| Incomplete SEI Formation: The initial formation cycles may not have been sufficient for the complete decomposition of AEC and the formation of a stable SEI. | 1. Optimize Formation Protocol: Employ a slow C-rate (e.g., C/20 or C/10) for the first few formation cycles to allow for a more uniform and stable SEI formation. 2. Hold at Low Voltage: Introduce a constant voltage step at a potential slightly above the main reduction potential of the electrolyte during the first charge. |
| AEC Degradation: AEC might undergo undesirable side reactions or degradation, especially at elevated temperatures or high voltages. | 1. Characterize Electrolyte: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the electrolyte from a cycled cell for AEC degradation byproducts. 2. Control Operating Temperature: Ensure that the cell testing is performed within a controlled and appropriate temperature range. |
Issue 2: Higher Than Expected First-Cycle Irreversible Capacity Loss (ICL)
| Possible Cause | Troubleshooting Steps |
| Excessive SEI Formation: A higher concentration of AEC can lead to a thicker initial SEI layer, consuming more lithium ions in the process. | 1. Reduce AEC Concentration: If the ICL is too high, try a lower concentration of AEC. 2. Analyze dQ/dV Plots: The differential capacity plot of the first cycle can provide insights into the voltage at which SEI formation occurs. A large, broad peak may indicate excessive and continuous SEI formation. |
| Reaction with Residual Water: AEC can react with trace amounts of water in the electrolyte, leading to parasitic reactions and increased ICL. | 1. Ensure Dry Conditions: Prepare the electrolyte and assemble the cells in a glovebox with very low moisture content (<1 ppm). 2. Use Dry Solvents and Salts: Ensure all electrolyte components are thoroughly dried before use. |
Issue 3: Increased Impedance with AEC Addition
| Possible Cause | Troubleshooting Steps |
| Thick or Resistive SEI Layer: While AEC forms a protective SEI, an overly thick or poorly conductive SEI will increase the overall cell impedance. | 1. Perform Electrochemical Impedance Spectroscopy (EIS): Compare the Nyquist plots of cells with and without AEC, and at different AEC concentrations. An increase in the diameter of the semicircle in the mid-frequency region indicates higher charge-transfer resistance, likely due to the SEI. 2. Optimize AEC Concentration: A lower concentration of AEC might form a thinner, less resistive SEI. |
| Inhomogeneous SEI Formation: A non-uniform SEI layer can lead to localized areas of high resistance. | 1. Improve Electrode Wetting: Ensure the electrolyte fully wets the electrode surface before cell assembly. 2. Optimize Formation Protocol: A slower formation rate can promote a more uniform SEI. |
Data Presentation
Table 1: Hypothetical Performance Metrics with Varying AEC Concentration in LiPF₆ Electrolyte
| AEC Concentration (wt%) | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 100 Cycles (%) | Charge-Transfer Resistance (Ω) |
| 0 (Baseline) | 85 | 80 | 50 |
| 1 | 82 | 88 | 65 |
| 2 | 80 | 92 | 75 |
| 5 | 75 | 85 | 120 |
Note: The data in this table is illustrative and intended to show expected trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols
1. Electrolyte Preparation
-
Materials: LiPF₆ salt, Ethylene Carbonate (EC), Diethyl Carbonate (DEC), this compound (AEC).
-
Procedure:
-
In an argon-filled glovebox, dissolve the required amount of LiPF₆ in a pre-mixed EC:DEC (e.g., 1:1 v/v) solvent to achieve the desired molarity (e.g., 1M).
-
Stir the solution at room temperature until the LiPF₆ is completely dissolved.
-
Add the desired weight percentage of AEC to the electrolyte solution.
-
Continue stirring for at least one hour to ensure a homogeneous mixture.
-
2. Coin Cell Assembly (CR2032)
-
Components: Cathode, Anode, Separator (e.g., Celgard 2325), Spacers, Spring, Casing.
-
Procedure:
-
Place the cathode in the center of the bottom cap.
-
Add a few drops of the prepared electrolyte onto the cathode.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode on top of the separator.
-
Add the spacer, spring, and top cap.
-
Crimp the coin cell using a crimping machine.
-
3. Electrochemical Testing
-
Formation Cycles:
-
Charge/discharge the cell at a C/20 rate for the first 2-3 cycles.
-
Voltage window: Dependent on the electrode materials (e.g., 3.0-4.2 V for LiCoO₂/Graphite).
-
-
Cyclic Voltammetry (CV):
-
Scan rate: e.g., 0.1 mV/s.
-
Voltage range: e.g., 0.01-3.0 V vs. Li/Li⁺ for anode studies.
-
The reduction peak around 1.5 V vs. Li/Li⁺ can be attributed to the decomposition of AEC.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency range: e.g., 100 kHz to 0.01 Hz.
-
AC amplitude: e.g., 5 mV.
-
Perform at a specific state of charge (e.g., 50% SOC).
-
Visualizations
References
Technical Support Center: Allyl Ethyl Carbonate in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allyl Ethyl Carbonate (AEC) as an electrolyte additive in lithium-ion batteries.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using AEC.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Initial Coulombic Efficiency | Incomplete formation of the Solid Electrolyte Interphase (SEI) layer. The concentration of AEC may be too low to fully passivate the anode surface during the initial cycles. | 1. Optimize AEC Concentration: Increase the weight percentage of AEC in the electrolyte. A common starting point is 2 wt%. 2. Formation Cycling Protocol: Employ a slow formation rate (e.g., C/20) for the first few cycles to allow for a more uniform and stable SEI formation. |
| High Interfacial Impedance | Formation of a thick or poorly conductive SEI layer. This can be caused by an excessively high concentration of AEC or non-ideal formation conditions. | 1. Reduce AEC Concentration: If the initial coulombic efficiency is high but impedance is also high, consider reducing the AEC concentration. 2. Temperature Control: Conduct formation cycles at a controlled temperature (e.g., 25°C) to influence the kinetics of SEI formation. |
| Gas Generation (Bulging of Pouch Cells) | Decomposition of the electrolyte, including AEC, at the electrode surfaces. This can be exacerbated by high voltages or impurities in the electrolyte. | 1. Verify Voltage Window: Ensure the operating voltage of the cell is within the stable electrochemical window of the electrolyte containing AEC.[1] 2. Purity of Components: Use high-purity solvents and salts for the electrolyte preparation to minimize side reactions. 3. Gas Analysis: If possible, perform gas chromatography (GC) to identify the gaseous byproducts and understand the decomposition pathways. |
| Graphite Exfoliation in PC-based Electrolytes | Propylene Carbonate (PC) co-intercalation into the graphite anode, leading to structural damage. This is the primary issue AEC is designed to address. | 1. Confirm AEC Presence and Concentration: Ensure that AEC was added to the electrolyte at the intended concentration. 2. Evaluate SEI Formation: Use techniques like SEM and FTIR to confirm the presence of a uniform SEI layer on the anode. The absence of a proper SEI will not prevent PC co-intercalation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Allyl Ethyl Carbonate (AEC) in a lithium-ion battery electrolyte?
A1: Allyl Ethyl Carbonate is primarily used as a film-forming additive. Due to its higher reduction potential compared to common electrolyte solvents like propylene carbonate (PC), AEC is preferentially reduced on the surface of the graphite anode during the initial charging cycles. This electrochemical reduction leads to the formation of a stable Solid Electrolyte Interphase (SEI) layer. This SEI layer is crucial as it is ionically conductive for Li+ but electronically insulating, which prevents the co-intercalation of solvent molecules (like PC) that can cause exfoliation and degradation of the graphite anode.[1]
Q2: At what voltage does Allyl Ethyl Carbonate (AEC) decompose to form the SEI?
A2: The reduction potential of AEC is approximately 1.5V versus Li|Li+.[1] This means that as the anode potential drops during the first charge, AEC will begin to decompose and form the SEI layer before the bulk electrolyte solvents are reduced.
Q3: What are the expected improvements in battery performance with the addition of AEC?
A3: The addition of an optimized amount of AEC to a PC-based electrolyte can lead to several performance enhancements:
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Suppression of PC Co-intercalation: This prevents the exfoliation of the graphite anode, which is a major failure mechanism in PC-based electrolytes.[1]
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Increased Reversible Capacity: By protecting the anode structure, a higher reversible capacity can be achieved. For example, a graphitic anode in a PC-based electrolyte with 2 wt% AEC has demonstrated a reversible capacity of 320 mAh g⁻¹ after 10 cycles.[1]
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Improved Cycleability: The stable SEI formed by AEC helps to maintain the integrity of the anode over repeated charge-discharge cycles, leading to better capacity retention.[1]
Q4: Can AEC be used with electrolyte solvents other than Propylene Carbonate (PC)?
A4: While AEC is particularly effective in PC-based electrolytes due to its ability to prevent graphite exfoliation, it can also be used in other carbonate-based electrolytes. Its function as an SEI-forming additive is beneficial for creating a stable anode-electrolyte interface in general.
Q5: What are the potential side reactions of AEC?
A5: The primary intended reaction of AEC is its reductive decomposition to form the SEI. However, like other carbonate-based components, it can be involved in side reactions that lead to gas generation. The allyl group in AEC can potentially undergo polymerization reactions on the anode surface, contributing to the SEI formation. Incomplete or undesirable decomposition pathways could lead to the formation of soluble species that are detrimental to long-term cycling or gaseous byproducts that increase cell pressure.
Quantitative Data Summary
| Parameter | Value | Electrolyte System | Reference |
| Reduction Potential of AEC | 1.5 V vs. Li/Li+ | 1.0M LiPF6 in PC:DEC (3:2) | [1] |
| Reversible Capacity | 320 mAh g⁻¹ (after 10 cycles) | MCMB-2528 graphite anode in 1.0M LiPF6 in PC:DEC with 2 wt% AEC | [1] |
| Electrochemical Window Increase | From 0.8V to 1.5V | PC-based electrolyte | [1] |
Experimental Protocols
Cyclic Voltammetry (CV) for AEC Reduction Potential Determination
Objective: To determine the electrochemical reduction potential of AEC.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox.
-
Working Electrode: Glassy carbon or a graphite-coated electrode.
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Reference Electrode: Lithium metal.
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Counter Electrode: Lithium metal.
-
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Electrolyte Preparation: Prepare the electrolyte to be tested (e.g., 1.0 M LiPF6 in PC:DEC) and a separate batch of the same electrolyte containing a known concentration of AEC (e.g., 2 wt%).
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CV Measurement:
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Perform a CV scan with the baseline electrolyte (without AEC) to establish the background electrochemical behavior. A typical scan range would be from the open-circuit voltage (OCV) down to 0.01 V and back to OCV at a scan rate of 1 mV/s.
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Rinse the cell components with a suitable solvent (e.g., dimethyl carbonate) and dry them before reassembling with the AEC-containing electrolyte.
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Perform a CV scan with the AEC-containing electrolyte using the same parameters.
-
-
Data Analysis: Compare the voltammograms from the baseline and AEC-containing electrolytes. The appearance of a new reduction peak in the voltammogram with AEC indicates the reduction of the additive. The potential at which this peak appears is the reduction potential of AEC.
Scanning Electron Microscopy (SEM) for SEI Morphology Analysis
Objective: To visualize the morphology of the SEI layer formed on the graphite anode with and without AEC.
Methodology:
-
Cell Cycling: Cycle two cells (one with and one without AEC) for a few formation cycles (e.g., 3-5 cycles) at a low C-rate (e.g., C/20).
-
Cell Disassembly: In an argon-filled glovebox, carefully disassemble the cells and harvest the graphite anodes.
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Sample Preparation:
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Gently rinse the harvested anodes with a high-purity solvent like dimethyl carbonate (DMC) to remove any residual electrolyte salt. Be brief to minimize dissolution of the SEI.
-
Allow the anodes to dry completely inside the glovebox.
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Cut a small piece of the anode and mount it on an SEM stub using conductive carbon tape.
-
-
SEM Imaging:
-
Transfer the prepared sample to the SEM chamber using an air-sensitive sample holder to prevent exposure to air and moisture.
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Acquire top-down images of the anode surface at various magnifications to observe the morphology, uniformity, and coverage of the SEI layer. Compare the images from the cells with and without AEC.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for SEI Composition Analysis
Objective: To identify the chemical functional groups present in the SEI layer formed from AEC decomposition.
Methodology:
-
Sample Preparation: Prepare cycled graphite anodes as described in the SEM protocol.
-
FTIR Measurement:
-
Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Inside an argon-filled glovebox, press the surface of the harvested and rinsed anode firmly against the ATR crystal.
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Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify characteristic peaks corresponding to the decomposition products of AEC. Look for peaks associated with C=O (carbonate), C-O (ether or ester), and potentially polymer-related C-H and C-C bonds.
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Compare the spectrum with that of an anode cycled in the baseline electrolyte to isolate the contributions from AEC.
-
Visualizations
Caption: SEI formation mechanism with AEC additive.
Caption: Troubleshooting workflow for AEC-related issues.
References
Technical Support Center: Allyl Ethyl Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of allyl ethyl carbonate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of allyl ethyl carbonate.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst has been properly stored and handled. If using a solid catalyst, consider activation (e.g., calcination) as per the protocol. For base catalysts like potassium carbonate, ensure it is anhydrous. |
| Impure reactants | Use freshly distilled allyl alcohol and diethyl carbonate. Water and other impurities can inhibit the reaction.[1] | |
| Incorrect reaction temperature | Optimize the reaction temperature. For transesterification, heating is typically required to drive the equilibrium towards the product. | |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC or GC. Allow the reaction to proceed until the starting materials are consumed. | |
| Presence of Side Products | Isomerization of the allyl group | This can occur in the presence of strong bases.[2] Use a milder base catalyst (e.g., potassium carbonate) or a heterogeneous catalyst to minimize this side reaction. |
| Formation of diallyl carbonate | This can result from the reaction of allyl ethyl carbonate with another molecule of allyl alcohol. Using an excess of diethyl carbonate can help to minimize this. | |
| Difficulty in Product Purification | Incomplete removal of catalyst | If using a solid catalyst, ensure complete filtration. For a soluble base catalyst, a wash with a dilute acidic solution followed by a water wash can be effective. |
| Co-distillation with starting materials | Due to close boiling points, fractional distillation is recommended for separating allyl ethyl carbonate from unreacted allyl alcohol and diethyl carbonate. | |
| Catalyst Deactivation (for reusable catalysts) | Fouling of the catalyst surface | Wash the catalyst with a suitable solvent to remove any adsorbed species. Recalcination may be necessary for some solid catalysts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl ethyl carbonate?
A1: The most common laboratory-scale synthesis is the transesterification of diethyl carbonate with allyl alcohol, typically catalyzed by a base such as potassium carbonate.[3]
Q2: How can I purify the starting materials, allyl alcohol and diethyl carbonate?
A2: Allyl alcohol can be dried by refluxing over anhydrous potassium carbonate followed by distillation.[4] Diethyl carbonate can be washed with a sodium carbonate solution, followed by a saturated calcium chloride solution, and then water. After drying over anhydrous calcium chloride, it should be distilled.[1]
Q3: What are the typical reaction conditions for the transesterification of diethyl carbonate with allyl alcohol?
A3: The reaction is typically carried out by heating a mixture of excess diethyl carbonate, allyl alcohol, and a catalytic amount of a base (e.g., potassium carbonate) with continuous removal of the ethanol byproduct to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) or by gas chromatography (GC) to observe the disappearance of starting materials and the appearance of the product.
Q5: What is the expected 1H NMR spectrum for allyl ethyl carbonate?
A5: The 1H NMR spectrum of allyl ethyl carbonate will show characteristic peaks for the allyl and ethyl groups. The approximate chemical shifts (ppm) are: ~5.9 (m, 1H, -CH=), ~5.3 (m, 2H, =CH2), ~4.6 (d, 2H, O-CH2-CH=), ~4.2 (q, 2H, O-CH2-CH3), and ~1.3 (t, 3H, -CH3).[5]
Experimental Protocols
Synthesis of Allyl Ethyl Carbonate via Transesterification
This protocol is adapted from the synthesis of allyl methyl carbonate.[3]
Materials:
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Allyl alcohol
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Diethyl carbonate
-
Anhydrous potassium carbonate (catalyst)
-
Anhydrous magnesium sulfate (drying agent)
-
Dichloromethane (solvent for extraction)
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Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add allyl alcohol, a 3 to 5-fold molar excess of diethyl carbonate, and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 mol% relative to allyl alcohol).
-
Heat the reaction mixture to reflux. The ethanol formed as a byproduct will have a lower boiling point than the other components and can be slowly removed by distillation.
-
Monitor the reaction by TLC or GC until the allyl alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure allyl ethyl carbonate.
Data Presentation
Table 1: Effect of Catalyst on Eugenol Ethylation with Diethyl Carbonate (Analogous Reaction) [2]
| Catalyst | Eugenol Conversion (%) | Eugenol Ethyl Ether Yield (%) | Eugenol Ethyl Ether Selectivity (%) |
| KOH | 70 | 55 | 88 |
| KF | - | 76.3 | 94 |
Note: This data is from a related reaction and is provided for illustrative purposes to show the impact of different base catalysts.
Visualizations
Caption: Experimental workflow for the synthesis of allyl ethyl carbonate.
Caption: Troubleshooting guide for low product yield.
Caption: Simplified mechanism of base-catalyzed transesterification.
References
Technical Support Center: Purification of Allylethyl Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Allylethyl carbonate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via transesterification?
A1: The most common impurities include:
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Unreacted Starting Materials: Allyl alcohol and diethyl carbonate are often present due to incomplete reaction.
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By-products: Ethanol can be formed during the transesterification process.
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Catalyst Residues: Depending on the synthetic route, residual acidic or basic catalysts may be present.
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Water: Can be introduced with reagents or from atmospheric moisture.
-
Degradation Products: this compound can undergo hydrolysis to form allyl alcohol, ethanol, and carbon dioxide, especially in the presence of acid or base and water. At high temperatures, thermal decomposition can lead to a variety of by-products.
Q2: My this compound appears to be degrading during purification. What are the likely causes?
A2: Degradation of this compound during purification is typically due to:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions (e.g., residual catalyst), can lead to the breakdown of the carbonate.
-
Thermal Decomposition: Prolonged heating at high temperatures during distillation can cause decomposition. It is crucial to use the lowest possible temperature and pressure for distillation.
Q3: What is the recommended method for purifying this compound?
A3: The primary and most effective method for purifying this compound on a laboratory scale is fractional distillation under reduced pressure . This technique is ideal for separating the product from less volatile and more volatile impurities. For removal of specific impurities, other techniques can be employed:
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Aqueous Wash: A wash with a mild basic solution, such as saturated sodium bicarbonate, can neutralize and remove acidic catalyst residues.
-
Column Chromatography: For achieving very high purity, especially for analytical standards, column chromatography over silica gel is effective.
Q4: How can I effectively remove residual catalyst from my crude this compound?
A4: For acidic catalysts, a wash with a saturated sodium bicarbonate solution is recommended. For basic catalysts, a wash with dilute acid (e.g., 1% HCl) followed by a water wash to neutrality can be effective. Alternatively, passing the crude product through a short plug of silica gel before distillation can also remove many catalyst residues.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for quantifying the purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
II. Troubleshooting Guides
Guide 1: Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | 1. Decomposition: Product is degrading at the distillation temperature.2. Inefficient Fractionation: Poor separation between product and impurities.3. System Leaks: Loss of vacuum leading to higher boiling points and potential for degradation. | 1. Lower the pressure: Use a high-vacuum pump to reduce the boiling point.2. Improve column efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column). Ensure the column is well-insulated.3. Check for leaks: Inspect all joints and connections for proper sealing. Use high-vacuum grease on all ground glass joints. |
| Product is Contaminated with Starting Materials | 1. Similar Boiling Points: Inefficient separation due to close boiling points of the product and impurities.2. Azeotrope Formation: An azeotrope may be forming between the product and an impurity. | 1. Optimize distillation parameters: Use a longer fractionating column and a slower distillation rate to improve separation.2. Pre-distillation purification: Consider an aqueous wash to remove water-soluble impurities like allyl alcohol before distillation. |
| Product Discolors During Distillation | 1. Thermal Decomposition: The product is decomposing at the distillation temperature.2. Presence of Reactive Impurities: Acidic or basic impurities are catalyzing decomposition. | 1. Reduce distillation temperature: Use a lower pressure.2. Neutralize crude product: Perform an aqueous wash (e.g., with sodium bicarbonate solution) before distillation to remove catalytic impurities. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low.2. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that gives good separation (Rf of this compound should be around 0.3-0.4). A common system is a mixture of ethyl acetate and hexanes.2. Reduce the load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product Decomposes on the Silica Gel Column | 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. | 1. Neutralize the silica gel: Prepare a slurry of silica gel in the eluent and add a small amount of a non-polar base like triethylamine (~1%) before packing the column.2. Use a different stationary phase: Consider using neutral alumina as the stationary phase if decomposition on silica is severe. |
| This compound Elutes Too Quickly or Too Slowly | 1. Incorrect Solvent Polarity: The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | 1. Adjust solvent polarity: Decrease the proportion of the more polar solvent (e.g., ethyl acetate) if the product elutes too quickly. Increase it if the product is retained too strongly on the column. |
III. Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Notes |
| This compound | 130.14 | 149[1][2][3][4] | The target product. |
| Allyl Alcohol | 58.08 | 97[5][6][7] | A common starting material and potential impurity. |
| Diethyl Carbonate | 118.13 | 126-128[8][9][10][11][12][13] | A common starting material and potential impurity. |
| Ethanol | 46.07 | 78 | A potential by-product of the reaction. |
IV. Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating: Gently heat the crude this compound in the round-bottom flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 149°C.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature during the collection of a fraction indicates a pure compound.
Protocol 2: Aqueous Wash for Impurity Removal
-
Transfer to Separatory Funnel: Place the crude this compound in a separatory funnel.
-
Add Aqueous Solution: Add an equal volume of a saturated sodium bicarbonate solution (to remove acidic impurities) or deionized water.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer will be on the bottom.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash process two more times with deionized water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration: Filter off the drying agent. The resulting liquid is ready for further purification (e.g., distillation) or analysis.
Protocol 3: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
V. Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting common purification issues.
References
- 1. Allyl Ethyl Carbonate | 1469-70-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Allyl Ethyl Carbonate | 1469-70-1 | TCI AMERICA [tcichemicals.com]
- 4. Allyl Ethyl Carbonate | 1469-70-1 [sigmaaldrich.com]
- 5. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. nbinno.com [nbinno.com]
- 8. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 9. Diethyl carbonate CAS#: 105-58-8 [m.chemicalbook.com]
- 10. framochem.com [framochem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Diethyl carbonate, 99% | Fisher Scientific [fishersci.ca]
- 13. Diethyl carbonate | 105-58-8 [chemicalbook.com]
Technical Support Center: Mitigating Gas Generation with Allylethyl Carbonate (AEC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Allylethyl Carbonate (AEC) as an electrolyte additive to mitigate gas generation in batteries. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEC) and what is its primary function in a battery?
A1: this compound (AEC) is a functional electrolyte additive used primarily in lithium-ion batteries. Its main purpose is to improve the stability and performance of the battery by forming a protective layer on the surface of the anode, known as the Solid Electrolyte Interphase (SEI). This SEI layer is critical for suppressing unwanted side reactions between the electrolyte and the electrode, which are a major cause of gas generation and battery degradation.
Q2: How does AEC reduce gas generation in batteries?
A2: AEC has a higher reduction potential (approximately 1.5 V vs. Li|Li+) than common carbonate solvents like propylene carbonate (PC).[1] This property allows AEC to be electrochemically reduced on the anode surface during the initial charging cycles before the bulk electrolyte solvent decomposes.[1] This preferential reduction forms a stable and robust SEI layer.[1] A well-formed SEI acts as a physical and electronic barrier, preventing the continuous decomposition of the electrolyte, which is a primary source of gases such as ethylene (C2H4), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Q3: In which battery chemistries is AEC most effective?
A3: AEC is particularly effective in lithium-ion batteries that use graphite anodes and propylene carbonate (PC)-based electrolytes. PC is known to cause exfoliation of graphite anodes and significant gas generation due to its co-intercalation into the graphite layers. AEC helps to form a protective SEI that prevents this co-intercalation, thereby improving the battery's cyclability and reducing gas evolution.[1]
Q4: What is the optimal concentration of AEC to use in an electrolyte?
A4: The optimal concentration of AEC can vary depending on the specific cell chemistry, operating conditions, and desired performance characteristics. However, studies have shown that even small amounts, such as 2 wt%, can be effective. At this concentration, AEC has been demonstrated to enable a high reversible capacity in graphite anodes and improve cycling stability.[1] It is recommended to perform concentration-dependent studies to determine the ideal percentage for your specific application.
Q5: How does AEC compare to other common anti-gassing additives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC)?
A5: AEC, VC, and FEC are all effective film-forming additives that create a stable SEI on the anode.
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AEC is particularly noted for its ability to suppress PC decomposition.[1]
-
Vinylene Carbonate (VC) is known to form a polymeric layer on the electrode surface, which is effective at improving coulombic efficiency and long-term cycling. However, concentrations above 2% can lead to a significant increase in impedance.[3]
-
Fluoroethylene Carbonate (FEC) can form a LiF-rich SEI, which is beneficial for the stability of silicon anodes. While effective, higher concentrations of FEC (e.g., 4-6%) have been observed to sometimes increase gas generation during extended cycling.[3][4]
The choice between these additives depends on the specific challenges of the battery system, such as the electrolyte solvent, electrode materials, and operating voltage.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Gas Generation (Cell Swelling) | 1. Sub-optimal AEC Concentration: Too little AEC may not form a complete SEI layer. Too much could lead to a thick, resistive SEI and potential side reactions. 2. Electrolyte Contamination: Presence of moisture (H2O) or other impurities can lead to parasitic reactions and gas evolution. 3. High Operating Voltage: Operating the cell beyond the electrochemical stability window of the electrolyte can cause oxidative decomposition and gas generation at the cathode. | 1. Optimize AEC Concentration: Test a range of AEC concentrations (e.g., 0.5%, 1%, 2%, 3% by weight) to find the optimal level for your system. 2. Ensure Dry Conditions: Prepare the electrolyte and assemble cells in an argon-filled glovebox with low moisture and oxygen levels. Use high-purity, battery-grade solvents and salts. 3. Verify Voltage Limits: Confirm the electrochemical stability window of your electrolyte with and without AEC using techniques like Linear Sweep Voltammetry (LSV). |
| Poor Cycling Stability or Rapid Capacity Fade | 1. Incomplete or Unstable SEI: The SEI formed by AEC may not be sufficiently robust, leading to continuous electrolyte decomposition over cycles. 2. Increased Cell Impedance: The SEI layer, while protective, can increase the resistance to Li-ion transport, especially if it is too thick. | 1. Adjust Formation Protocol: Modify the initial charging cycles (formation protocol) by using a lower current density (e.g., C/20) to allow for a more uniform and stable SEI formation. 2. Characterize Impedance: Use Electrochemical Impedance Spectroscopy (EIS) to measure the charge transfer and SEI resistance. If impedance is high, try reducing the AEC concentration. |
| Low Initial Coulombic Efficiency (ICE) | 1. Irreversible Capacity Loss during SEI Formation: A significant portion of the lithium ions is consumed during the initial formation of the SEI layer, which is an irreversible process. | 1. This is an expected phenomenon. The goal is to have a stable ICE after the first cycle. Compare the ICE of cells with and without AEC to quantify the effect of the additive on the initial capacity loss. A slightly lower ICE with AEC can be acceptable if it leads to significantly improved long-term cycling stability. |
Data Presentation
The following table summarizes the reported effects of AEC on the electrochemical performance of a graphite anode in a PC-based electrolyte.
| Additive Concentration (wt%) | Reversible Capacity (mAh/g) after 10 cycles | Key Observation |
| 0% | Lower than with AEC | Significant PC co-intercalation and electrolyte decomposition. |
| 2% | 320 | Suppresses PC co-intercalation and inhibits electrolyte decomposition.[1] |
Experimental Protocols
Protocol 1: Evaluation of AEC for Gas Mitigation in Pouch Cells
This protocol outlines the steps to fabricate, test, and analyze the effect of AEC on gas generation in a laboratory-scale pouch cell.
-
Electrolyte Preparation:
-
In an argon-filled glovebox, prepare the baseline electrolyte (e.g., 1 M LiPF6 in a 3:2 volume ratio of PC:DEC).
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Prepare a series of experimental electrolytes by adding varying weight percentages of AEC (e.g., 0.5%, 1%, 2%) to the baseline electrolyte. Stir until fully dissolved.
-
-
Cell Assembly:
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Fabricate pouch cells using a graphite anode, a suitable cathode (e.g., NMC or LCO), and a microporous separator.
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Inject a precise amount of the prepared electrolyte into each pouch cell.
-
Vacuum seal the pouch cells.
-
-
Formation Cycling and Gas Measurement:
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Perform the initial formation cycles at a low C-rate (e.g., C/20) at a constant temperature (e.g., 25°C).
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Measure the initial thickness or volume of the pouch cell.
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After the formation cycles, and at subsequent cycle intervals, measure the change in cell thickness or volume to quantify gas evolution. Archimedes' principle can be used for precise volume measurement.
-
-
Electrochemical Testing:
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Cycle the cells at various C-rates to evaluate rate capability and long-term cycling performance.
-
Periodically perform Electrochemical Impedance Spectroscopy (EIS) to monitor the growth of interfacial impedance.
-
-
Post-mortem Gas Analysis (GC-MS):
-
Carefully puncture the cycled pouch cells in a sealed container to collect the evolved gases.
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Analyze the gas composition using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different gas species (e.g., H2, CO, CO2, C2H4).
-
Visualizations
Caption: AEC's preferential reduction on the anode forms a stable SEI, blocking PC decomposition.
Caption: Experimental workflow for evaluating AEC's effect on gas generation and performance.
Caption: Troubleshooting logic for addressing excessive gas generation in experiments.
References
Temperature optimization for reactions involving Allylethyl carbonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allylethyl carbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a specific focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for palladium-catalyzed reactions involving this compound?
A1: The optimal temperature for palladium-catalyzed reactions with this compound is highly dependent on the specific transformation.
-
Decarboxylative Asymmetric Allylic Alkylation (DAAA): These reactions are often carried out at or near ambient temperature (e.g., 23°C) to achieve high yield and enantioselectivity.
-
Allylic Etherification: A study on the allylic etherification of phenols with a similar vinyl ethylene carbonate found that 70°C was the optimal temperature. Temperatures that were higher or lower resulted in a decreased yield.
-
Cyclization-Allylation: For the synthesis of allylated quinolines and isoquinolines, a higher temperature of 100°C in DMF has been shown to be effective.
It is crucial to screen a range of temperatures for your specific substrate and catalyst system to determine the optimal conditions.
Q2: At what temperature does this compound start to decompose?
Q3: Can temperature affect the enantioselectivity of my asymmetric reaction?
A3: Yes, temperature can have a significant and sometimes non-intuitive impact on enantioselectivity. While lower temperatures often lead to higher enantiomeric excess (ee), this is not always the case. In some palladium-catalyzed enantioselective reactions, higher temperatures have been observed to produce higher ee. It is theorized that temperature can influence the relative contributions of enthalpy and entropy to the free energy of activation or affect catalyst aggregation states. Therefore, screening a range of temperatures is essential when optimizing for enantioselectivity.
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, resulting in slow or no reaction. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC/LC-MS. For some palladium-catalyzed couplings, temperatures around 70-100°C may be necessary. |
| Reaction temperature is too high, leading to decomposition of the starting material, product, or catalyst. | Decrease the reaction temperature. If the reaction requires elevated temperatures, consider using a higher-boiling point solvent to allow for more precise temperature control. Ensure the reaction is under an inert atmosphere to prevent oxidative decomposition. | |
| Formation of Multiple Side Products | The reaction temperature is too high, promoting side reactions or decomposition. | Lower the reaction temperature. Analyze the side products to understand the decomposition pathways, which can provide clues for temperature adjustment. For example, the formation of elimination products might suggest that a lower temperature is needed. |
| Poor Enantioselectivity (in Asymmetric Reactions) | The reaction temperature is not optimal for the chiral catalyst system. | Screen a range of temperatures, both above and below the initial reaction temperature. In some cases, cooling the reaction (e.g., to 0°C or below) can significantly improve enantioselectivity. Conversely, some catalyst systems show improved performance at elevated temperatures. |
| Inconsistent Results | Poor temperature control throughout the reaction. | Use a reliable heating mantle with a temperature controller and a reaction vessel that allows for even heat distribution. For reactions at or below room temperature, use a cryostat or an ice/salt bath to maintain a consistent temperature. |
Quantitative Data Summary
Table 1: Temperature Effects on Palladium-Catalyzed Allylic Etherification of 1-Naphthol with Vinyl Ethylene Carbonate
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 72 |
| 2 | 70 | 81 |
| 3 | 60 | Lower Yield (Substrate Remained) |
| 4 | 50 | Lower Yield (Substrate Remained) |
Data adapted from a study on a similar reaction, highlighting the importance of temperature optimization.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of an Enol Carbonate
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Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-L4, 5.5 mol%).
-
Reaction Setup: Add the desired solvent (e.g., toluene, 0.1 M).
-
Substrate Addition: Add the allyl enol carbonate substrate (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 23°C) for the specified time (e.g., 20 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-quaternary ketone.
Protocol 2: General Procedure for Palladium-Catalyzed Allylic Etherification of a Phenol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), an additive (e.g., Cs₂CO₃, 1.5 equivalents), the phenol substrate (1.0 equivalent), and the this compound (1.5 equivalents).
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Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 0.1 M).
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at the optimized temperature (e.g., 70°C) and stir for the required time (e.g., 15 hours).
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Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sulfate, concentrate, and purify the residue by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting low yield based on reaction temperature.
Technical Support Center: Troubleshooting Low Coulombic Efficiency with Allylethyl Carbonate (AEC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Allylethyl Carbonate (AEC) as an electrolyte additive, specifically focusing on addressing low coulombic efficiency in lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (AEC) in a lithium-ion battery electrolyte?
A1: this compound (AEC) serves as a film-forming additive in the electrolyte. Its main role is to decompose on the anode surface during the initial charging cycles to form a stable and robust Solid Electrolyte Interphase (SEI). This SEI layer is critical for suppressing the continued decomposition of the electrolyte, thereby improving the coulombic efficiency, cycle life, and overall stability of the battery. AEC is particularly effective in preventing the exfoliation of graphitic anodes.
Q2: I've added AEC to my electrolyte, but my initial coulombic efficiency is still below expectations. What are the potential causes?
A2: Several factors can contribute to low initial coulombic efficiency even with the presence of AEC:
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Suboptimal AEC Concentration: The concentration of AEC is crucial. Too little may not form a complete and effective SEI layer, while too much can lead to a thick, resistive SEI, increasing impedance and consuming excess lithium ions.
-
Impurities: The presence of moisture (H₂O) or other impurities in the electrolyte or on the electrode surfaces can lead to parasitic reactions, consuming lithium ions and reducing coulombic efficiency.[1]
-
Improper Cell Assembly: Poor cell construction, such as electrode misalignment or inadequate sealing, can result in internal short circuits or electrolyte leakage, both of which negatively impact coulombic efficiency.
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Electrode Material Properties: The specific surface area of the anode material can influence the amount of SEI formation required.[2] Materials with very high surface areas may require a higher concentration of AEC or a different formation protocol.
-
Formation Protocol: The initial charging and discharging cycles (formation) are critical for establishing a stable SEI. An inappropriate voltage range, current density, or temperature during formation can lead to a poorly formed SEI layer.[2]
Q3: How can I determine the optimal concentration of AEC for my specific battery chemistry?
A3: The optimal concentration of AEC typically ranges from 1-5 wt% of the total electrolyte mass. However, this can vary depending on the specific anode material, solvent system, and intended application. To determine the ideal concentration for your system, it is recommended to conduct a concentration gradient study. This involves preparing a series of cells with varying AEC concentrations (e.g., 0.5%, 1%, 2%, 3%, 5%) and evaluating their electrochemical performance, including initial coulombic efficiency, cycling stability, and impedance.
Q4: Are there any known side reactions or degradation pathways for AEC that I should be aware of?
A4: While AEC is designed to decompose in a controlled manner to form the SEI, undesirable side reactions can occur. For instance, at higher potentials, AEC can be oxidized at the cathode, which may negatively impact the performance of the positive electrode. Additionally, incomplete reduction of AEC on the anode can lead to the formation of soluble byproducts that can migrate through the electrolyte and react elsewhere in the cell.
Troubleshooting Guide
This section provides a step-by-step guide to diagnose and resolve issues of low coulombic efficiency when using AEC.
Problem: Low Initial Coulombic Efficiency (<85%)
Possible Cause 1: Ineffective SEI Formation
-
Troubleshooting Steps:
-
Verify AEC Concentration: Confirm that the concentration of AEC in your electrolyte is within the recommended range for your system. If you are unsure, start with a concentration of 2 wt%.
-
Optimize Formation Protocol:
-
Employ a low C-rate (e.g., C/20 or C/25) for the initial formation cycle.
-
Consider adding a constant voltage (CV) step at the end of the first charge until the current drops to a low value (e.g., C/50).
-
Ensure the formation is conducted in a temperature-controlled environment.
-
-
Characterize the SEI: If the issue persists, consider surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to examine the morphology and composition of the SEI on the anode after the formation cycle. This can reveal if the SEI is incomplete, too thick, or has an undesirable composition.
-
Possible Cause 2: Electrolyte Contamination
-
Troubleshooting Steps:
-
Moisture Control: Ensure all battery components (electrodes, separator, and electrolyte) are thoroughly dried before cell assembly.[1] Handle all materials in an argon-filled glovebox with low moisture and oxygen levels.
-
Use High-Purity Materials: Utilize battery-grade solvents, salts, and AEC. Impurities can significantly impact electrochemical performance.[1]
-
Electrolyte Preparation: Prepare the electrolyte in a clean and dry environment to prevent contamination.
-
Problem: Rapid Fading of Coulombic Efficiency Over Cycling
Possible Cause 1: Unstable SEI Layer
-
Troubleshooting Steps:
-
Re-evaluate AEC Concentration: While a certain concentration might yield good initial efficiency, it may not be sufficient to maintain a stable SEI over extended cycling, especially with high-volume-change anodes like silicon. Consider a slightly higher concentration of AEC or the addition of a co-additive like Fluoroethylene Carbonate (FEC).
-
Analyze Electrolyte Composition: The base electrolyte composition (solvents and salt) can influence the stability of the AEC-formed SEI. Ensure the solvent ratio is optimized for your electrode materials.
-
Post-Mortem Analysis: Analyze the electrodes from a cycled cell to look for signs of continuous SEI growth (thickened anode) or lithium plating.
-
Possible Cause 2: Mechanical Degradation of Electrodes
-
Troubleshooting Steps:
-
Inspect Electrodes: After cycling, disassemble the cell and visually inspect the electrodes for any signs of cracking, delamination, or pulverization, which can expose fresh surfaces and lead to continuous electrolyte decomposition.
-
Optimize Electrode Formulation: Ensure the binder and conductive additive in your electrode slurry are appropriate for the active material and can accommodate any volume changes during cycling.
-
Data Presentation
Table 1: Effect of AEC Concentration on Initial Coulombic Efficiency (ICE) of Graphite/Li Half-Cells
| AEC Concentration (wt%) | Electrolyte Composition | First Charge Capacity (mAh/g) | First Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) |
| 0 | 1.0 M LiPF₆ in EC:DEC (3:2 by vol) | 360 | 288 | 80.0 |
| 2 | 1.0 M LiPF₆ in EC:DEC (3:2 by vol) with AEC | 355 | 320 | 90.1[3] |
| 5 | 1.0 M LiPF₆ in EC:DEC (3:2 by vol) with AEC | 358 | 315 | 88.0 |
Note: The data presented here is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
1. Coin Cell Assembly (CR2032)
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Preparation: Transfer all components (anode, cathode, separator, spacers, and casings) into an argon-filled glovebox. Ensure electrodes are dried in a vacuum oven at an appropriate temperature (e.g., 120°C for graphite anodes) for at least 12 hours before use.
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Anode Placement: Place the anode in the center of the negative cap.
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Electrolyte Addition: Add a few drops of the AEC-containing electrolyte onto the anode surface, ensuring it is fully wetted.
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Separator Placement: Place the separator on top of the wetted anode.
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Cathode Placement: Place the cathode on top of the separator.
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Final Electrolyte Addition: Add a few more drops of electrolyte to wet the cathode and separator.
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Assembly: Place a spacer and a spring on top of the cathode.
-
Crimping: Carefully place the positive cap on top and crimp the coin cell using a hydraulic crimping machine.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte penetration.
2. Electrochemical Measurements
-
Formation Cycle:
-
Galvanostatic Charge/Discharge: Perform the first cycle at a low C-rate (e.g., C/20) between the desired voltage limits (e.g., 0.01-1.5 V for graphite/Li half-cells).
-
Constant Voltage (Optional but Recommended): Hold the cell at the lower voltage limit during the first charge until the current decays to a specified value (e.g., C/50).
-
-
Cycling Performance:
-
Cycle the cell at a higher C-rate (e.g., C/5 or C/2) for a specified number of cycles.
-
Record the charge and discharge capacity for each cycle to calculate the coulombic efficiency.
-
-
Electrochemical Impedance Spectroscopy (EIS):
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Measure the impedance of the cell before and after cycling to monitor changes in the SEI and charge transfer resistance.
-
A typical frequency range is 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
-
Visualizations
References
Technical Support Center: Allylethyl Carbonate in Electrochemical Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing allylethyl carbonate (AEC) as an electrolyte additive in electrochemical experiments, particularly in the context of lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (AEC) in a lithium-ion battery electrolyte?
A1: this compound serves as a film-forming additive.[1] It is designed to be electrochemically reduced at a higher potential than the main solvent components (like ethylene carbonate or propylene carbonate) on the anode surface during the initial charging cycles.[1] This process forms a stable solid electrolyte interphase (SEI), a passivation layer that prevents further electrolyte decomposition and protects the anode from degradation, thereby improving the battery's cyclability and overall performance.[1]
Q2: What are the potential impurities in commercially available this compound?
A2: While direct analysis of commercial AEC is proprietary, potential impurities can be inferred from its synthesis, which is analogous to that of allyl methyl carbonate. These may include:
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Unreacted Starting Materials: Residual allyl alcohol and diethyl carbonate (or a similar transesterification agent).[2][3]
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Side-Reaction Byproducts: Diallyl carbonate and various oligomers.[3][4]
-
Solvent Residues: Traces of solvents used during synthesis and purification.
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Water: Moisture introduced during manufacturing or handling.[5][6]
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Acidic Species: Trace amounts of acids that can catalyze decomposition reactions.[7]
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to determine the purity of AEC and identify contaminants:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups of impurities and can be used for rapid quality assessment.[9][10][11]
-
Karl Fischer Titration: The standard method for accurately quantifying water content.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.[13]
Troubleshooting Guides
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Symptoms:
-
The battery's capacity to store charge decreases significantly with each cycle.
-
The ratio of charge output to charge input (Coulombic efficiency) is consistently low, especially during the initial cycles.
Potential Cause: The presence of protic impurities, such as residual allyl alcohol or water , in the this compound.[5][6][12] These impurities can react with the highly reactive lithiated anode, leading to the continuous consumption of lithium ions and the formation of an unstable, high-resistance SEI layer.[12] This hinders proper passivation and leads to ongoing electrolyte decomposition.[12]
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your AEC and the final electrolyte. Levels above 50 ppm can be detrimental.[14]
-
Analyze for Alcohol Impurities: Employ GC-MS to check for the presence of allyl alcohol. Concentrations as low as 0.2 wt% can negatively impact performance.[12]
-
Purify the AEC: If impurities are detected, consider purifying the AEC via vacuum distillation or by passing it through a column of activated alumina or molecular sieves to remove water and protic species.
-
Control Glovebox Atmosphere: Ensure the electrolyte is prepared and the cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels.
Issue 2: Excessive Gas Generation During Formation Cycles
Symptoms:
-
Noticeable swelling of pouch cells or pressure buildup in coin cells during the first few charge/discharge cycles.
Potential Cause: Decomposition of electrolyte components, often exacerbated by impurities.[15][16][17] Water, in particular, can react with the LiPF6 salt to generate hydrofluoric acid (HF), which in turn catalyzes the decomposition of carbonate solvents to produce gases like CO2, CO, and various hydrocarbons.[14][18] Other organic impurities can also be electrochemically reduced or oxidized to generate gaseous byproducts.[16][19]
Troubleshooting Steps:
-
Minimize Water Content: As with capacity fading, ensuring a dry electrolyte is crucial. Implement stringent moisture control during AEC and electrolyte handling.[5][6]
-
Check for Other Carbonate Impurities: Use GC-MS to identify if other volatile carbonate species are present. These may have different electrochemical stability windows and contribute to gas generation.[19]
-
Optimize Formation Protocol: A slower formation rate (lower C-rate) can sometimes allow for the formation of a more stable SEI layer, potentially reducing the extent of gas-producing side reactions.
Data on the Effect of Impurities
The following table summarizes the impact of common impurities on the electrochemical performance of carbonate-based electrolytes, providing an indication of their likely effects when present in this compound.
| Impurity | Concentration | Observed Effect on Electrochemical Performance | Reference |
| Water (H₂O) | > 50 ppm | Increased irreversible capacity loss, formation of an insulating, inhomogeneous SEI rich in fluorophosphates, and potential for HF generation.[14] | [14] |
| Methanol/Ethanol | 0.01 - 1 wt% | Increased interphase resistance, continuous irreversible capacity losses, and hindered SEI passivation. Performance is significantly impacted at concentrations > 0.2 wt%.[12] | [12] |
| Diethyl Carbonate (DEC) | - | Can decompose on the anode surface even at open circuit potential. Its presence as an impurity can alter the composition and effectiveness of the SEI.[20] | [20] |
| Metal Ions (e.g., Fe, Cu, Ni) | > 0.007% | Can be reduced and deposited on the anode, preventing the formation of an effective SEI, reducing reversible capacity, and potentially causing internal short circuits.[7] | [7] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound using GC-MS
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A common column choice would be a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
MS Method:
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to those of known standards.
Protocol 2: Electrochemical Performance Evaluation
-
Electrolyte Preparation: In an argon-filled glovebox, prepare the electrolyte by dissolving a lithium salt (e.g., 1M LiPF₆) in a mixture of carbonate solvents (e.g., ethylene carbonate and ethyl methyl carbonate, 3:7 by weight). Add the desired concentration of this compound (typically 1-5 wt%).
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) using a graphite anode, a lithium metal oxide cathode (e.g., NMC), a separator, and the prepared electrolyte.
-
Formation Cycling: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles between the desired voltage limits (e.g., 3.0-4.2 V) to form the SEI layer.
-
Performance Testing:
-
Cyclic Voltammetry (CV): To determine the reduction potential of AEC.
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, 1C) for an extended number of cycles (e.g., 100+) to evaluate capacity retention and Coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to assess changes in the SEI and charge transfer resistances.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Allyl methyl carbonate | 35466-83-2 [smolecule.com]
- 3. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 4. US4181676A - Process for the preparation of dialkyl carbonates - Google Patents [patents.google.com]
- 5. semcouniversity.com [semcouniversity.com]
- 6. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the effects of impurities in lithium ion electrolyte on battery perform - Company news - News - JZ Battery Co.,Ltd-Curved polymer battery production base [jzbattery.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Insight into the Gassing Problem of Li-ion Battery [frontiersin.org]
- 16. pure.korea.ac.kr [pure.korea.ac.kr]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. osti.gov [osti.gov]
- 20. Identifying the Decomposition of Diethyl Carbonate in Binary Electrolyte Solution in Contact with Silicon Anodes - A Sum Frequency Generation Vibrational Spectroscopy Study | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]
Technical Support Center: Optimizing Allylethyl Carbonate Synthesis
Welcome to the technical support center for the synthesis of Allylethyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Palladium-Catalyzed Allylic Alkylation: This method involves the reaction of an ethyl carbonate source with an allyl source in the presence of a palladium catalyst. It is known for its high efficiency and selectivity under mild reaction conditions.
-
Transesterification: This is a classic approach where diethyl carbonate is reacted with allyl alcohol, typically in the presence of a base catalyst. The equilibrium of this reaction can be shifted to favor the product by removing the ethanol byproduct.
Q2: I am observing low yields in my synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the reagents or solvent. Ensure all materials are of high purity and appropriately dried.
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be suboptimal. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include dimerization of the allyl group or undesired transesterification with other alcohols present.
-
Poor Nucleophilicity: In the case of transesterification, the alkoxide of allyl alcohol might not be generated in sufficient concentration if the base is not strong enough.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and catalysts.
-
Choice of Catalyst and Ligands: In palladium-catalyzed reactions, the choice of ligand can significantly influence the selectivity. Experiment with different phosphine ligands to find the optimal one for your specific substrates.
-
Purification of Starting Materials: Ensure that your starting materials are free from impurities that could catalyze unwanted side reactions.
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound typically involves:
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, with a solvent system like a mixture of hexane and ethyl acetate.
-
Distillation: If the product is a liquid with a distinct boiling point from the impurities, distillation under reduced pressure can be an efficient purification technique.
-
Washing: The crude product can be washed with water and brine to remove any water-soluble impurities and the catalyst. The organic layer should then be dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q5: My catalyst seems to be losing activity upon recycling. What can I do?
A5: Catalyst deactivation is a common issue. Here are some troubleshooting steps:
-
Leaching of the Metal: In heterogeneous catalysis, the active metal may leach from the support into the reaction mixture.
-
Sintering of Metal Nanoparticles: At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.
-
Fouling: The catalyst surface can be blocked by byproducts or polymers formed during the reaction. Washing the catalyst with a suitable solvent after each run can help.
-
Oxidation: The active form of the catalyst may be oxidized if not handled under an inert atmosphere.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst. | - Use a fresh batch of catalyst. - Ensure all reagents and solvents are pure and dry. - For palladium catalysts, ensure the active Pd(0) species is generated. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate. | |
| Inefficient base (for transesterification). | - Use a stronger base to ensure the formation of the allyl alkoxide. - Consider using sodium or potassium alkoxides.[1] | |
| Formation of Multiple Products (Visible on TLC/GC) | Side reactions are occurring. | - Lower the reaction temperature. - Decrease the reaction time. - Change the catalyst or ligand to improve selectivity. |
| Impurities in starting materials. | - Purify starting materials before use. | |
| Difficulty in Isolating the Product | Product is co-eluting with impurities during chromatography. | - Adjust the solvent polarity for column chromatography. A shallower gradient can improve separation. - Consider using a different purification technique, such as distillation. |
| Product is lost during workup. | - Ensure complete extraction of the product from the aqueous layer. - Minimize the number of transfer steps. | |
| Inconsistent Results Between Batches | Variation in reagent quality. | - Use reagents from the same batch for a series of experiments. - Re-purify starting materials for each batch. |
| Moisture contamination. | - Dry all glassware thoroughly. - Use anhydrous solvents. - Maintain a strict inert atmosphere. |
Quantitative Data Summary
The following table summarizes typical performance data for different catalytic systems in reactions analogous to this compound synthesis. Note that specific results will vary depending on the exact substrates and conditions.
| Catalyst System | Typical Yield (%) | Selectivity (%) | Reaction Time (h) | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ / Base | 80-95 | >95 | 4-12 | High selectivity, mild conditions.[2] | Cost of palladium, potential for phosphine ligand oxidation. |
| Sodium Alkoxide | 60-75 | 85-90 | 6-18 | Low cost, readily available. | Requires strictly anhydrous conditions, can lead to side reactions.[1] |
| Potassium Carbonate | 50-65 | 80-85 | 12-24 | Inexpensive, easy to handle. | Lower activity compared to alkoxides. |
| Supported Catalysts (e.g., KOH/Al₂O₃) | 70-85 | >90 | 8-16 | Recyclable, easy to separate. | Potential for metal leaching, may require higher temperatures. |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Synthesis of this compound
Materials:
-
Diethyl carbonate
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Potassium carbonate (K₂CO₃)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethyl carbonate (1.0 eq), allyl alcohol (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) in anhydrous toluene.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the base and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Representative Protocol for Base-Catalyzed Transesterification
Materials:
-
Diethyl carbonate
-
Allyl alcohol
-
Sodium metal
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
Set up a flame-dried round-bottom flask with a Dean-Stark apparatus and a condenser under an inert atmosphere.
-
Add anhydrous toluene and sodium metal (0.1 eq) to the flask.
-
Carefully add allyl alcohol (1.0 eq) dropwise and stir until all the sodium has reacted to form sodium allylate.
-
Add diethyl carbonate (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected and by TLC/GC analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Visualizations
References
Technical Support Center: Stabilizing the Solid Electrolyrolyte Interphase with Allylethyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the application of Allylethyl carbonate (AEC) as a solid electrolyte interphase (SEI) stabilizing additive in lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEC) and what is its primary function in a lithium-ion battery?
A1: this compound (AEC) is a functional electrolyte additive used to enhance the stability of the solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. Its primary role is to be preferentially reduced on the anode surface during the initial formation cycles. This process forms a stable and robust passivation layer (the SEI) that prevents further electrolyte decomposition and protects the anode from degradation, thereby improving the overall performance and cycle life of the battery.
Q2: At what potential does AEC decompose to form the SEI?
A2: this compound has a reduction potential of approximately 1.5V versus Li|Li+[1]. This potential is higher than that of common carbonate solvents like propylene carbonate (PC), ensuring that AEC decomposes first to form a protective SEI layer before the bulk electrolyte can decompose on the anode surface.
Q3: What are the expected benefits of using AEC in a propylene carbonate (PC)-based electrolyte?
A3: In PC-based electrolytes, AEC helps to suppress the co-intercalation of PC molecules into the graphite anode, a phenomenon that can lead to exfoliation and rapid capacity degradation[1]. By forming a stable SEI, AEC inhibits electrolyte decomposition and enables the use of graphite anodes in PC-based systems, which can offer advantages in terms of low-temperature performance. A graphitic anode (MCMB-2528) in a PC-based electrolyte containing AEC has been shown to exhibit a high reversible capacity of 320 mAhg−1[1].
Q4: What concentration of AEC is typically recommended?
A4: A concentration of 2 wt% AEC in the electrolyte has been shown to be effective in improving battery performance[1]. However, the optimal concentration can vary depending on the specific cell chemistry, including the anode material, solvent composition, and operating conditions. It is advisable to start with a concentration in the range of 1-3 wt% and optimize based on experimental results.
Troubleshooting Guide
Problem 1: Low Initial Coulombic Efficiency (ICE)
-
Question: I am observing a low initial coulombic efficiency (below 80%) after introducing AEC into my electrolyte. What are the possible causes and how can I improve it?
-
Answer:
-
Possible Causes:
-
Incomplete SEI Formation: The formation protocol (e.g., C-rate, voltage window) may not be optimal for the complete and efficient formation of a stable SEI from AEC.
-
Suboptimal AEC Concentration: The concentration of AEC might be too high, leading to the formation of an excessively thick and resistive SEI, which consumes a large amount of lithium ions irreversibly. Conversely, a concentration that is too low may result in an incomplete SEI, allowing for continuous electrolyte decomposition.
-
Electrolyte Impurities: The presence of impurities, such as water or other reactive species, in the electrolyte can interfere with the desired SEI formation from AEC, leading to side reactions and reduced efficiency.
-
-
Troubleshooting Steps:
-
Optimize Formation Protocol: Employ a slow formation rate (e.g., C/20 or C/25) for the first few cycles to allow sufficient time for a dense and stable SEI to form.
-
Vary AEC Concentration: Prepare electrolytes with varying concentrations of AEC (e.g., 0.5, 1, 2, and 3 wt%) to determine the optimal loading for your specific system.
-
Ensure High Purity: Use high-purity, battery-grade solvents and salts for electrolyte preparation. Ensure that the AEC additive is of high purity and handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.
-
-
Problem 2: Rapid Capacity Fading in Subsequent Cycles
-
Question: My cells with AEC show good initial capacity but then exhibit rapid capacity fade during extended cycling. What could be the issue?
-
Answer:
-
Possible Causes:
-
Unstable SEI Layer: The SEI formed from AEC may not be mechanically robust enough to withstand the volume changes of the anode during repeated lithiation and delithiation, leading to cracking and continuous reformation of the SEI, which consumes active lithium.
-
Electrolyte Depletion: Continuous side reactions and SEI reformation can consume the electrolyte over time, leading to increased cell impedance and poor performance.
-
Sub-optimal Electrolyte Composition: The base electrolyte composition (solvents and salt) may not be fully compatible with the SEI formed by AEC, leading to gradual dissolution or degradation of the passivation layer.
-
-
Troubleshooting Steps:
-
Characterize the Cycled Anode: Use techniques like Scanning Electron Microscopy (SEM) to examine the morphology of the anode surface after cycling to look for signs of a thick or cracked SEI.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different cycle numbers to monitor the evolution of the SEI and charge transfer resistances. A significant increase in these resistances can indicate ongoing SEI growth and instability.
-
Optimize Base Electrolyte: Consider modifying the solvent blend (e.g., adding a co-solvent like ethylene carbonate, EC) to improve the overall stability and compatibility with the AEC-formed SEI.
-
-
Experimental Protocols
Electrolyte Preparation with this compound
-
Materials and Equipment:
-
Battery-grade lithium salt (e.g., LiPF₆)
-
Battery-grade organic solvents (e.g., propylene carbonate (PC), diethyl carbonate (DEC))
-
High-purity this compound (AEC)
-
Argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Inside the argon-filled glovebox, prepare the desired volume of the base electrolyte by dissolving the lithium salt in the solvent mixture. For example, to prepare a 1.0 M LiPF₆ in PC:DEC (3:2 by volume) electrolyte, slowly add the calculated amount of LiPF₆ to the solvent blend while stirring until fully dissolved.
-
Calculate the required mass of AEC to achieve the desired weight percentage (e.g., 2 wt%).
-
Add the calculated amount of AEC to the prepared base electrolyte.
-
Stir the final solution for several hours to ensure homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Cyclic Voltammetry (CV) for SEI Formation Analysis
-
Cell Assembly:
-
Assemble a three-electrode cell (e.g., Swagelok-type) inside an argon-filled glovebox.
-
Use the working electrode of interest (e.g., graphite), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Use a separator (e.g., Celgard 2400) soaked in the AEC-containing electrolyte.
-
-
CV Parameters:
-
Potential Window: Scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li|Li⁺ and back up to 3.0 V vs. Li|Li⁺.
-
Scan Rate: Use a slow scan rate, for example, 0.1 mV/s, to clearly resolve the reduction peaks associated with SEI formation.
-
Cycles: Perform at least three initial cycles to observe the evolution of the SEI.
-
-
Data Analysis:
-
Identify the reduction peak corresponding to the decomposition of AEC (around 1.5 V vs. Li|Li⁺).
-
Compare the CV profiles of the electrolyte with and without AEC to understand the influence of the additive on the SEI formation process.
-
Observe the decrease in the reduction peak current in subsequent cycles, which indicates the formation of a passivating SEI layer.
-
Data Presentation
Table 1: Electrochemical Performance of Graphite Anode with and without AEC Additive
| Electrolyte Composition | Additive (wt%) | Reversible Capacity (mAh/g) | Initial Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) |
| 1.0 M LiPF₆ in PC:DEC (3:2) | None | Varies (typically lower with PC) | < 70% | Poor |
| 1.0 M LiPF₆ in PC:DEC (3:2) | 2% AEC | 320[1] | > 80% (Expected) | Significantly Improved |
Mandatory Visualizations
Caption: Experimental workflow for utilizing AEC as an SEI stabilizer.
Caption: Troubleshooting logic for common issues with AEC additive.
References
Validation & Comparative
Allylethyl Carbonate vs. Vinylene Carbonate: A Comparative Guide to SEI Forming Additives in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the performance and longevity of lithium-ion batteries (LIBs), the role of electrolyte additives in forming a stable solid electrolyte interphase (SEI) is paramount. This guide provides an objective comparison of two such additives: allylethyl carbonate (AEC) and vinylene carbonate (VC). By examining their electrochemical performance, SEI formation mechanisms, and providing supporting experimental data, this document aims to inform researchers in the selection of appropriate additives for their specific applications.
Electrochemical Performance: A Quantitative Comparison
| Additive | Electrode | Base Electrolyte | Reversible Capacity | Coulombic Efficiency (Initial) | Cycling Stability | Reference |
| This compound (AEC) | MCMB Graphite | 1.0M LiPF6 in PC:DEC (3:2) | 320 mAh/g (after 10 cycles) | Not Reported | Suppresses PC co-intercalation, improves cycleability | [1] |
| Vinylene Carbonate (VC) | Graphite | 1.2 M LiPF6 in EC:EMC (3:7) | Not explicitly stated for baseline comparison | ~72.3% (in a PC-based electrolyte) | Forms a stable SEI, improves capacity retention | [1] |
Table 1: Comparison of Reversible Capacity and Initial Coulombic Efficiency.
| Additive | Measurement Technique | Key Findings | Reference |
| This compound (AEC) | Cyclic Voltammetry (CV) | Reduction potential at 1.5V vs. Li|Li+ | [1] |
| Vinylene Carbonate (VC) | Electrochemical Impedance Spectroscopy (EIS) | High concentrations can lead to larger charge transfer resistance | |
| Vinylene Carbonate (VC) | High Precision Coulometry | Improves coulombic efficiency and reduces parasitic reactions |
Table 2: Comparison of Electrochemical Properties.
SEI Formation Mechanisms and Properties
The effectiveness of both AEC and VC lies in their ability to be preferentially reduced on the anode surface, forming a stable SEI layer that prevents further electrolyte decomposition.
This compound (AEC): AEC's reduction at a relatively high potential (1.5V vs. Li|Li+) allows it to form an SEI layer before the bulk solvent (e.g., propylene carbonate) is reduced, thus preventing solvent co-intercalation into the graphite anode and subsequent exfoliation.[1] The resulting SEI film is effective in stabilizing the electrolyte and improving the cycling performance of the battery.
Vinylene Carbonate (VC): VC is a widely studied additive known to form a stable and protective SEI on both graphite and lithium metal anodes.[2] Its decomposition and polymerization on the electrode surface create a compact passivation layer. This layer is composed of polymeric species and lithium compounds, which contribute to its effectiveness in enhancing battery performance.[3]
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Cell Assembly
-
Electrodes: The working electrode (e.g., MCMB graphite) and counter/reference electrode (e.g., lithium foil) are punched into discs of appropriate diameters.
-
Separator: A microporous polymer separator (e.g., Celgard) is cut into discs slightly larger than the electrodes.
-
Electrolyte: The base electrolyte (e.g., 1.0M LiPF6 in a mixture of carbonate solvents) is prepared, and the desired amount of AEC or VC additive is incorporated.
-
Assembly: In an argon-filled glovebox, the cell is assembled in a coin cell (e.g., CR2032) by stacking the components in the order: negative casing, working electrode, separator, counter/reference electrode, spacer disc, spring, and positive casing. A few drops of the electrolyte are added to the separator to ensure complete wetting. The cell is then crimped to ensure proper sealing.
Electrochemical Cycling
-
Instrumentation: A multi-channel battery cycler is used to perform galvanostatic charge-discharge cycling.
-
Formation Cycles: The assembled cells typically undergo one or two initial formation cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI layer.
-
Cycling Protocol: Subsequent cycling is performed at a desired C-rate (e.g., C/5 or C/2) within a specific voltage window (e.g., 0.01-1.5 V for graphite anodes) for a set number of cycles.
-
Data Collection: The charge and discharge capacities, coulombic efficiency, and voltage profiles are recorded for each cycle.
Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat is used to perform CV measurements.
-
Cell Setup: A three-electrode setup with a working electrode, a lithium counter electrode, and a lithium reference electrode is typically used.
-
Scan Parameters: The potential is scanned at a slow rate (e.g., 0.1 mV/s) within a voltage range that covers the reduction potential of the additive and the electrolyte.
-
Analysis: The resulting voltammogram reveals the reduction and oxidation peaks of the electrolyte components, providing information on their electrochemical stability and the reduction potential of the additives.
Electrochemical Impedance Spectroscopy (EIS)
-
Instrumentation: An impedance analyzer is used to perform EIS measurements.
-
Cell State: EIS is typically performed on cells after the formation cycles and at different states of charge (SOC) during cycling.
-
Frequency Range: The impedance is measured over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 5-10 mV).
-
Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to determine the resistance of the SEI layer (R_SEI) and the charge transfer resistance (R_ct), providing insights into the quality and stability of the SEI.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: After cycling, the cells are disassembled in an argon-filled glovebox. The anode is carefully extracted and rinsed with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Instrumentation: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα) is used for surface analysis.
-
Data Acquisition: High-resolution spectra of relevant elements (e.g., C 1s, O 1s, F 1s, Li 1s) are acquired. Depth profiling using an argon ion gun can be performed to analyze the composition at different depths of the SEI.
-
Analysis: The binding energies and peak shapes in the XPS spectra are analyzed to identify the chemical composition of the SEI layer, including the presence of organic and inorganic species derived from the decomposition of the additive and the electrolyte.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: SEI formation mechanisms of AEC and VC.
Caption: Experimental workflow for additive evaluation.
Caption: Logical comparison of AEC and VC.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. On the use of vinylene carbonate (VC) as an additive to electrolyte solutions for Li-ion batteries | Semantic Scholar [semanticscholar.org]
Comparing the reduction potential of Allylethyl carbonate and propylene carbonate
An Objective Comparison of the Reduction Potentials of Allylethyl Carbonate and Propylene Carbonate for Electrochemical Applications
For researchers and professionals in the fields of battery technology and drug development, understanding the electrochemical properties of carbonate solvents is paramount. This guide provides a detailed comparison of the reduction potentials of this compound (AEC) and propylene carbonate (PC), two common solvents and additives in lithium-ion battery electrolytes. This analysis is supported by experimental data from peer-reviewed studies to offer an objective performance comparison.
Executive Summary
This compound consistently demonstrates a higher reduction potential compared to propylene carbonate. Experimental evidence indicates that AEC is reduced at approximately 1.5 V versus Li|Li+, whereas the reduction of PC on graphite electrodes typically commences at potentials between 0.8 V and 1.0 V versus Li|Li+. This significant difference in reduction potential makes AEC a valuable additive in PC-based electrolytes, as it can form a stable solid electrolyte interphase (SEI) layer on the anode surface at a higher potential, thus preventing the detrimental co-intercalation and subsequent exfoliation of graphite that is often observed with propylene carbonate.
Data Presentation: Reduction Potentials
The following table summarizes the key quantitative data on the reduction potentials of this compound and propylene carbonate, as determined by cyclic voltammetry in the cited literature.
| Compound | Reduction Potential (vs. Li|Li+) | Electrode | Key Observations | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound (AEC) | 1.5 V | Mesocarbon microbeads (MCMB) | Forms a stable SEI film, suppressing PC co-intercalation. |[1] | | Propylene Carbonate (PC) | ~0.9 V | Graphite | Continuous electrolyte reduction, leading to gassing and graphite exfoliation. |[2][3] | | Propylene Carbonate (PC) | > 0.85 V (reversible) | Lithium | Formation of soluble radical anions. |[4] | | Propylene Carbonate (PC) | 0.85 V - 0.55 V (irreversible) | Lithium | Formation of insoluble reduction products (SEI layer). |[4] | | Propylene Carbonate (PC) | < 1 V | Not specified | General value for the onset of reduction. |[5] |
Comparative Analysis
The data unequivocally shows that this compound possesses a substantially more positive reduction potential than propylene carbonate. The reduction of AEC at 1.5 V allows for the formation of a protective SEI layer on the anode well before the potential for PC reduction and graphite co-intercalation is reached[1].
In contrast, the reduction of propylene carbonate occurs at a much lower potential, around 0.8-1.0 V vs. Li/Li+ on graphite surfaces[2][3]. This reduction process is often associated with the co-intercalation of solvated lithium ions into the graphite layers, leading to gas evolution (propylene) and mechanical degradation of the anode, a phenomenon known as graphite exfoliation[2][3]. One study further details the reduction of PC as a two-stage process on a lithium electrode: an initial, reversible reduction to a soluble radical anion at potentials above 0.85 V, followed by an irreversible reduction to form insoluble SEI components between 0.85 V and 0.55 V[4].
The higher reduction potential of AEC makes it an effective electrolyte additive. By being reduced first, it forms a stable passivation layer that prevents the PC from reaching the anode surface at its reduction potential, thereby mitigating graphite exfoliation and improving the overall performance and cycle life of lithium-ion batteries with PC-based electrolytes[1].
Experimental Protocols: Cyclic Voltammetry
The determination of reduction potentials is typically carried out using cyclic voltammetry (CV). Below is a generalized experimental protocol for such a measurement.
Objective: To determine the electrochemical reduction potential of a carbonate-based electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., a coin cell or a custom-built glass cell)
-
Working Electrode (e.g., graphite, glassy carbon, or platinum)
-
Reference Electrode (e.g., Li metal foil)
-
Counter Electrode (e.g., Li metal foil)
-
Electrolyte solution: A salt (e.g., 1 M LiPF6) dissolved in the carbonate solvent to be tested (e.g., propylene carbonate with or without this compound). All components should be battery-grade (low moisture and impurity levels).
-
Argon-filled glovebox for cell assembly to prevent atmospheric contamination.
Procedure:
-
Electrode Preparation: The working electrode surface is polished and cleaned to ensure a reproducible surface.
-
Cell Assembly: The three-electrode cell is assembled inside an argon-filled glovebox. The working, counter, and reference electrodes are positioned in close proximity within the cell, and the electrolyte solution is added to immerse all three electrodes.
-
Cyclic Voltammetry Measurement:
-
The cell is connected to the potentiostat.
-
The CV measurement is initiated. The potential of the working electrode is swept linearly from an initial potential (where no reaction is expected) to a final, more negative potential (covering the expected reduction region) and then back to the initial potential.
-
Typical parameters include a scan rate of 10-100 mV/s and a potential window from the open-circuit voltage down to 0 V vs. Li/Li+.
-
-
Data Analysis: The resulting voltammogram (current vs. potential plot) is analyzed. The potential at which a cathodic (reduction) peak appears is identified as the reduction potential of the species of interest.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the reduction potential of an electrolyte using cyclic voltammetry.
Caption: Workflow for Determining Reduction Potential.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid electrolyte interphase formation by propylene carbonate reduction for lithium anode - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00847H [pubs.rsc.org]
A Comparative Guide to Allylethyl Carbonate (AEC) and Fluoroethylene Carbonate (FEC) as Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the performance and stability of lithium-ion batteries, electrolyte additives play a pivotal role. This guide provides a detailed comparison of two such additives: Allylethyl Carbonate (AEC) and the more established Fluoroethylene Carbonate (FEC). The following sections objectively evaluate their efficacy, supported by available experimental data, to inform researchers in the selection of appropriate additives for their specific applications.
Executive Summary
Fluoroethylene Carbonate (FEC) is a widely recognized and extensively studied electrolyte additive, particularly effective in stabilizing the solid electrolyte interphase (SEI) on both graphite and silicon anodes. Its primary mechanism involves preferential reduction on the anode surface to form a stable, LiF-rich SEI layer. This protective layer effectively suppresses electrolyte decomposition, leading to improved cycling stability and coulombic efficiency.
This compound (AEC), while less studied, has shown promise as a film-forming additive, especially in propylene carbonate (PC)-based electrolytes. AEC's primary function is to prevent the co-intercalation of PC molecules into the graphite structure, a phenomenon that typically leads to graphite exfoliation and rapid capacity degradation. By forming a stable SEI, AEC enables the use of PC-based electrolytes, which offer advantages in terms of low-temperature performance and cost.
Electrochemical Performance: A Comparative Analysis
Direct comparative studies between AEC and FEC under identical conditions are limited in publicly available literature. However, by collating data from various sources, a comparative overview can be established.
This compound (AEC)
A key study investigated the role of AEC as an additive in a 1.0 M LiPF6 in propylene carbonate (PC): diethyl carbonate (DEC) (3:2 by volume) electrolyte with a mesocarbon microbead (MCMB) graphite anode. The research highlights that AEC effectively suppresses PC co-intercalation and inhibits electrolyte decomposition during the initial lithium intercalation.[1]
Key Performance Metrics for AEC:
-
Reversible Capacity: A graphitic anode in the PC-based electrolyte with AEC demonstrated a high reversible capacity of 320 mAh/g after 10 cycles.[1]
-
Reduction Potential: The reduction potential of AEC was determined to be 1.5V versus Li|Li+ by cyclic voltammetry (CV).[1] This potential is higher than that of PC, allowing for the preferential decomposition of AEC to form a protective SEI layer.
Fluoroethylene Carbonate (FEC)
FEC has been the subject of numerous studies, providing a more comprehensive dataset on its performance with various electrode materials. It is particularly noted for its ability to form a stable and robust SEI, rich in lithium fluoride (LiF).
Key Performance Metrics for FEC:
-
Cycling Stability: The addition of FEC to standard carbonate electrolytes has been shown to significantly enhance the cycling stability of both graphite and silicon-based anodes.
-
Coulombic Efficiency: FEC is known to improve the initial coulombic efficiency and maintain it at high levels over extended cycling by minimizing parasitic reactions between the electrolyte and the anode.
-
SEI Properties: The FEC-derived SEI is characterized by its high LiF content, which contributes to its mechanical stability and effective passivation of the anode surface.
| Parameter | This compound (AEC) | Fluoroethylene Carbonate (FEC) |
| Primary Function | Prevents PC co-intercalation in graphite anodes, enabling the use of PC-based electrolytes.[1] | Forms a stable, LiF-rich SEI on various anodes, particularly silicon. |
| Reversible Capacity | 320 mAh/g (Graphite in PC-based electrolyte, after 10 cycles).[1] | Generally high and stable, though specific values vary with electrode and conditions. |
| Reduction Potential | 1.5V vs. Li|Li+.[1] | Higher than standard carbonate solvents, leading to preferential reduction. |
| SEI Composition | Forms a "proper" SEI that prevents graphite exfoliation.[1] | Primarily composed of LiF and polymeric species. |
| Key Advantage | Enables high performance of graphite anodes in cost-effective PC-based electrolytes.[1] | Well-established, versatile additive for various anode materials with extensive supporting data. |
| Limitations | Limited publicly available data on long-term cycling, coulombic efficiency, and impedance. | Can be consumed during cycling; potential for negative effects on the cathode at elevated temperatures. |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are typical experimental methodologies employed in the evaluation of these electrolyte additives.
Electrochemical Measurements for AEC in PC-based Electrolyte:
-
Cell Configuration: Half-cells were assembled using a mesocarbon microbead (MCMB-2528) graphitic anode as the working electrode and lithium metal as the counter and reference electrode.
-
Electrolyte: 1.0 M LiPF6 dissolved in a mixture of propylene carbonate (PC) and diethyl carbonate (DEC) (3:2 by volume), with the addition of AEC.
-
Electrochemical Cycling: Galvanostatic charge-discharge cycling was performed at a constant current density to evaluate the reversible capacity and cycling stability.
-
Cyclic Voltammetry (CV): CV was conducted to determine the reduction potential of AEC.
-
Surface Analysis: The morphology and structure of the graphite electrode surface after the first charge-discharge cycle were investigated using Scanning Electron Microscopy (SEM) and X-ray Powder Diffraction (XRD) to confirm the formation and nature of the SEI layer.[1]
Mechanism of Action and SEI Formation
This compound (AEC):
The primary role of AEC in a PC-based electrolyte is to form a stable SEI on the graphite anode before the bulk electrolyte solvent (PC) can intercalate and cause exfoliation. The allyl group in AEC is believed to facilitate its electrochemical reduction and subsequent polymerization on the electrode surface.
Caption: AEC's preferential reduction forms a stable SEI, preventing PC co-intercalation.
Fluoroethylene Carbonate (FEC):
FEC's efficacy stems from its high reduction potential, leading to its decomposition on the anode surface ahead of the primary electrolyte solvents. This decomposition results in the formation of a robust and uniform SEI layer rich in lithium fluoride (LiF), which is an excellent electronic insulator and ionic conductor.
References
Performance Analysis of Lithium-Ion Batteries: The Impact of Allylethyl Carbonate as an Electrolyte Additive
A Comparative Guide for Researchers
In the pursuit of enhancing the performance and longevity of lithium-ion batteries, electrolyte engineering plays a pivotal role. The addition of specific chemical compounds can significantly alter the electrochemical behavior of the battery, particularly at the electrode-electrolyte interface. This guide provides a comparative analysis of lithium-ion battery performance with and without the use of Allylethyl Carbonate (AEC) as an electrolyte additive. AEC has been identified as a promising agent for improving battery stability and efficiency, primarily through the formation of a robust Solid Electrolyte Interphase (SEI).
This document summarizes key performance metrics, details the experimental protocols used for their evaluation, and provides a mechanistic overview of AEC's function. The information is intended for researchers, scientists, and professionals in the field of battery technology and drug development who require a concise and data-driven comparison.
Quantitative Performance Data
The inclusion of this compound as an electrolyte additive has been shown to significantly enhance the performance of lithium-ion batteries, particularly those utilizing graphite anodes with propylene carbonate (PC)-based electrolytes. The following table summarizes the key performance improvements observed in the presence of AEC.
| Performance Metric | Without this compound (AEC) | With this compound (AEC) |
| Reversible Capacity | Lower, subject to rapid degradation | Up to 320 mAhg⁻¹ for graphitic anodes[1] |
| Cycle Life | Poor, significant capacity fade | Markedly improved cycleability[1] |
| Electrochemical Window | 0.8 V for PC-based electrolyte[1] | Increased to 1.5 V for PC-based electrolyte[1] |
| SEI Layer Stability | Unstable, prone to solvent co-intercalation | Forms a stable and protective SEI layer[1] |
| Graphite Exfoliation | Prone to exfoliation in PC-based electrolytes | Suppressed exfoliation of the graphite anode[1] |
Experimental Protocols
The evaluation of battery performance with and without AEC involves a suite of electrochemical and analytical techniques. Below are the detailed methodologies for the key experiments cited in the performance analysis.
Charge-Discharge Cycle Testing
This fundamental test evaluates the capacity retention and cycle life of the battery.
-
Objective: To determine the reversible capacity, coulombic efficiency, and capacity fade over repeated charge and discharge cycles.
-
Procedure:
-
Assemble the lithium-ion coin cells (e.g., CR2032) in an argon-filled glovebox. The cathode could be a standard material like LiCoO₂, and the anode a graphitic material (e.g., MCMB-2528). The electrolyte would be a solution such as 1.0M LiPF₆ in a mixture of propylene carbonate (PC) and diethyl carbonate (DEC) (3:2 by volume), with and without the addition of AEC (typically 2 wt%).
-
Place the assembled cells in a battery testing system.
-
Perform an initial formation cycle at a low C-rate (e.g., C/20).
-
For subsequent cycles, charge the battery at a constant current (e.g., 0.5C) until the voltage reaches the upper cutoff limit (e.g., 4.2V). Then, maintain a constant voltage until the charging current drops to a specified value (e.g., 0.05C).[2]
-
Allow the battery to rest for a short period (e.g., 10-30 minutes).[3]
-
Discharge the battery at a constant current (e.g., 0.5C) until the voltage drops to the lower cutoff limit (e.g., 3.0V).[2]
-
Repeat the charge-discharge cycles for a predetermined number of cycles (e.g., 100 or more) or until the capacity fades to 80% of its initial value.[4]
-
Record the charge and discharge capacities for each cycle to calculate coulombic efficiency and capacity retention.
-
Cyclic Voltammetry (CV)
CV is used to investigate the electrochemical reduction and oxidation processes occurring at the electrode surfaces, including the formation of the SEI layer.
-
Objective: To determine the reduction potential of the electrolyte components and identify the potential at which the SEI layer is formed.
-
Procedure:
-
Use a three-electrode setup in an electrochemical cell, consisting of a working electrode (e.g., graphite), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).[5]
-
Fill the cell with the electrolyte to be tested (with and without AEC).
-
Connect the electrodes to a potentiostat.
-
Apply a linearly sweeping potential to the working electrode over a defined voltage range (e.g., from open circuit voltage down to 0V and back).
-
Record the resulting current as a function of the applied potential. The reduction peak for AEC is observed at approximately 1.5V versus Li|Li⁺.[1]
-
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology of the electrodes after cycling.
-
Objective: To observe the formation and characteristics of the SEI layer on the anode surface and to check for signs of graphite exfoliation.
-
Procedure:
-
After a certain number of charge-discharge cycles, carefully disassemble the coin cells in an argon-filled glovebox.
-
Gently rinse the anode with a suitable solvent (e.g., dimethyl carbonate) to remove any residual electrolyte.
-
Dry the anode under vacuum.
-
Mount the dried anode on an SEM sample holder.
-
Introduce the sample into the SEM chamber and acquire high-resolution images of the electrode surface. The morphology of the SEI layer and the integrity of the graphite structure can be examined.[1][6]
-
X-ray Diffraction (XRD)
XRD is used to analyze the crystal structure of the electrode materials.
-
Objective: To investigate changes in the crystal structure of the graphite anode after cycling, which can indicate solvent co-intercalation and structural degradation.
-
Procedure:
-
Prepare the anode samples after cycling as described for the SEM analysis.
-
Place the anode sample in an XRD instrument.
-
Perform an X-ray diffraction scan over a specific 2θ range.
-
Analyze the resulting diffraction pattern to identify the crystallographic phases present and any changes in the graphite structure.[1][7][8]
-
Mechanism of Action and Signaling Pathway
The primary mechanism by which this compound enhances battery performance is through its preferential reduction on the anode surface to form a stable and effective Solid Electrolyte Interphase (SEI). This process is crucial for preventing the detrimental side reactions that occur in its absence.
In the absence of AEC, the propylene carbonate (PC) solvent in the electrolyte can directly intercalate into the graphite anode layers, leading to the exfoliation of the graphite structure and the formation of an unstable SEI. This process results in a rapid decline in battery capacity and poor cycle life.
With the addition of AEC, which has a higher reduction potential than PC, it is preferentially reduced on the surface of the graphite anode during the initial charging cycles.[1] This electrochemical reduction of AEC forms a stable, protective SEI layer. This SEI layer acts as a physical and electrical barrier, preventing the PC solvent from co-intercalating and decomposing on the anode surface. The result is the preservation of the graphite anode's structural integrity, leading to significantly improved cycle life and higher reversible capacity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. manlybatteries.com [manlybatteries.com]
- 3. How to Perform a Battery Cycle Test on a Lithium-Ion Battery?-News [neexgent.com]
- 4. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. biologic.net [biologic.net]
Unraveling the Surface: A Comparative Guide to SEI Analysis via X-ray Powder Diffraction
For researchers, scientists, and drug development professionals venturing into the intricate world of battery technology, understanding the Solid Electrolyte Interphase (SEI) is paramount. This guide provides a comparative analysis of the SEI layer formed from Allylethyl Carbonate (AEC), a promising electrolyte additive, against other common alternatives, with a focus on characterization by X-ray Powder Diffraction (XRD). While direct quantitative XRD data for AEC-formed SEI remains elusive in publicly available literature, this guide furnishes a framework for such analysis, presenting known compositions of alternative SEI layers and a detailed experimental protocol for their characterization.
The stability and composition of the SEI layer are critical determinants of a lithium-ion battery's performance, influencing its lifespan, safety, and efficiency. AEC has emerged as a noteworthy additive for its ability to form a stable SEI on graphite anodes.[1] The primary method for elucidating the crystalline components of this crucial layer is X-ray Powder Diffraction (XRD), a powerful non-destructive technique that provides a fingerprint of the atomic arrangement within a material.[2]
Comparative Analysis of SEI Composition
| Electrolyte Additive | Predominant Crystalline SEI Components (as identified by various studies) | Key Characteristics |
| This compound (AEC) | Data not available in searched literature. Expected to form a stable passivation film.[1] | Suppresses co-intercalation of propylene carbonate and inhibits electrolyte decomposition.[1] |
| Vinylene Carbonate (VC) | Li₂CO₃, Poly(VC), Lithium Alkyl Carbonates, LiF | Forms a thinner SEI layer compared to standard electrolytes. |
| Fluoroethylene Carbonate (FEC) | LiF, Li₂CO₃, Poly(FEC), Lithium Alkyl Carbonates | Often results in a LiF-rich SEI, enhancing stability. |
| Ethylene Sulfite (ES) | Li₂SO₃ and other sulfur-containing species | Known to be reduced at a higher potential than carbonate solvents. |
Experimental Protocol: Ex-situ XRD Analysis of the SEI Layer
To facilitate reproducible and rigorous analysis, a detailed experimental protocol for the ex-situ XRD characterization of the SEI layer on a graphite anode is provided below. This protocol is a composite of best practices and can be adapted for various battery chemistries and additives.
Objective: To identify the crystalline components of the SEI layer formed on a graphite anode after electrochemical cycling.
Materials and Equipment:
-
Cycled coin cells (or other cell format) containing the graphite anode of interest.
-
High-purity argon-filled glovebox.
-
Anhydrous dimethyl carbonate (DMC) or diethyl carbonate (DEC) for rinsing.
-
Kapton film or a low-background sample holder for XRD.
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Data analysis software for phase identification and potentially Rietveld refinement.
Procedure:
-
Cell Disassembly: Carefully disassemble the cycled coin cell inside an argon-filled glovebox to prevent exposure of the SEI layer to air and moisture, which can alter its composition.
-
Electrode Harvesting: Gently extract the graphite anode from the cell components.
-
Rinsing: Rinse the anode multiple times with anhydrous DMC or DEC to remove any residual electrolyte. This step is crucial to avoid the crystallization of salt residues on the surface, which would interfere with the XRD analysis of the SEI.
-
Drying: Allow the rinsed anode to dry completely inside the glovebox.
-
Sample Mounting: Mount the dried anode onto a low-background XRD sample holder. To protect the sample from the ambient atmosphere during the measurement, it is highly recommended to seal the electrode with an X-ray transparent material like Kapton film. This can be done by creating a small, sealed pouch for the electrode.
-
XRD Data Acquisition:
-
Transfer the sealed sample to the XRD instrument.
-
Set the appropriate measurement parameters, including the angular range (2θ), step size, and scan speed. A wide angular range is recommended for initial phase identification.
-
For SEI analysis, which often involves thin layers and potentially small crystallite sizes, a slow scan speed and small step size are advisable to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the collected XRD data to identify the crystalline phases present. This is typically done by comparing the experimental diffraction pattern to reference patterns from a crystallographic database (e.g., the ICDD PDF database).
-
For quantitative analysis of the identified phases, Rietveld refinement can be employed. This method models the entire diffraction pattern and can provide information on the weight fraction of each crystalline phase, lattice parameters, and crystallite size.[3]
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the XRD analysis and the key relationships in SEI formation.
References
Comparative study of different allyl carbonates in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency, selectivity, and yield. Allyl carbonates have emerged as versatile and powerful tools, particularly in transition metal-catalyzed reactions, serving as both protecting groups and effective allylating agents. This guide provides a comparative study of three commonly employed allyl carbonates: diallyl carbonate, tert-butyl allyl carbonate, and benzyl allyl carbonate. We will delve into their performance in the widely utilized palladium-catalyzed asymmetric allylic alkylation (AAA), supported by experimental data and detailed protocols.
General Reactivity and Mechanistic Overview
Allyl carbonates are valuable precursors for the in-situ generation of π-allylpalladium complexes, which are key intermediates in a myriad of synthetic transformations, most notably the Tsuji-Trost reaction.[1] The general mechanism for the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of an allyl enol carbonate is depicted below. The reaction initiates with the coordination of a Pd(0) catalyst to the allyl moiety of the carbonate, followed by oxidative addition to form a π-allylpalladium(II) complex and release of the corresponding alkoxide and carbon dioxide. This is followed by the nucleophilic attack of the enolate on the π-allyl ligand, leading to the formation of the C-C bond and regeneration of the Pd(0) catalyst.[2][3]
The nature of the R group on the carbonate leaving group can influence the rate of decarboxylation and the overall reactivity of the allyl carbonate. While a direct comparative study of the leaving group ability of diallyl, tert-butyl, and benzyl carbonates is not extensively documented under identical conditions, the electronic and steric properties of these groups are expected to play a significant role. For instance, the bulky tert-butyl group can influence the steric environment around the catalytic center.
Performance Comparison in Palladium-Catalyzed Asymmetric Allylic Alkylation
The following tables summarize the performance of diallyl carbonate, tert-butyl allyl carbonate, and benzyl allyl carbonate in palladium-catalyzed asymmetric allylic alkylation reactions with various nucleophiles. It is important to note that the data is collated from different studies, and direct comparison should be made with caution as reaction conditions are not identical.
Table 1: Performance of Diallyl Carbonate in Pd-Catalyzed AAA
| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | [Pd(allyl)Cl]₂ / (S,S)-Trost Ligand | CH₂Cl₂ | rt | 2 | 95 | 98 | [1] |
| 2-Methylcyclohexanone Enol Carbonate | Pd₂(dba)₃ / (R,R)-L4 | Toluene | 23 | - | 85 | 85 | [2] |
| Indanone Enol Carbonate | Pd₂(dba)₃ / (R,R)-L4 | Toluene | 23 | - | 92 | 94 | [2] |
Table 2: Performance of tert-Butyl Allyl Carbonate in Pd-Catalyzed AAA
| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Amidomalonate | [Pd(allyl)Cl]₂ / (R,R)-Trost Ligand | CH₂Cl₂ | rt | 12 | 96 | >99 | [4] |
| 2-Pyridone | Pd₂(dba)₃ / (Rax,S,S)-L11 | Dioxane | 80 | 24 | 85 | 90 | [4] |
| N-Benzoyl Lactam | [Pd(cinnamyl)Cl]₂ / (S)-t-BuPHOX | Toluene | 40 | 1.5 | 99 | ≥99 | [5] |
Table 3: Performance of Benzyl Allyl Carbonate in Pd-Catalyzed AAA
| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-unprotected amino acid esters | [Pd(C₃H₅)Cl]₂ / dppp | Toluene | 80 | 24 | 75 | - | [6] |
| Phthalide-3-carboxylate | Pd₂(dba)₃ / dppf | MeCN | 80 | 16 | 87 | - | [7] |
| Toluene derivative (activated with Cr(CO)₃) | [Pd(cinnamyl)Cl]₂ / (R,R)-ANDEN-Ph | Toluene | 23 | 24 | 92 | 96 | [3] |
Note: Data for benzyl allyl carbonate in asymmetric allylic alkylation is limited. The examples provided utilize benzylic substrates that are either activated in situ or are derivatives of benzyl alcohol. One study noted that tert-butyl benzyl carbonate was unreactive under their specific Tsuji-Trost conditions.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of the allyl carbonates and their application in a palladium-catalyzed asymmetric allylic alkylation.
Synthesis of Allyl Carbonates
General Procedure for the Synthesis of Allyl Enol Carbonates: [2] To a solution of sodium hexamethyldisilazane (NaHMDS) (6.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.0 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C is slowly added the corresponding ketone (5.0 mmol) in anhydrous THF. The resulting mixture is stirred at -78 °C for 1 hour, followed by the dropwise addition of allyl chloroformate (6.0 mmol). The reaction is stirred for an additional 2 hours at -78 °C and then quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Representative Procedure for DAAA of an Allyl Enol Carbonate: [8] To a solution of the allyl enol carbonate (0.2 mmol) in toluene (2 mL) is added the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-L4, 5.5 mol%). The reaction mixture is stirred at the specified temperature (e.g., 23 °C) and monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the desired α-allylated ketone. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
Diallyl carbonate, tert-butyl allyl carbonate, and benzyl allyl carbonate each offer unique characteristics for applications in organic synthesis.
-
Diallyl carbonate is a readily available and widely used reagent for introducing the allyl group, demonstrating high yields and enantioselectivities in the presence of appropriate chiral ligands.
-
tert-Butyl allyl carbonate has proven to be an excellent substrate in DAAA reactions, particularly for the synthesis of complex molecules, often affording high levels of stereocontrol. The bulky tert-butyl group can influence the reaction's steric course.
-
Benzyl allyl carbonate 's utility in asymmetric allylic alkylation is less documented. The available data suggests that the reactivity of the benzylic group is sensitive to the specific reaction conditions and substrate. In some cases, activation of the benzylic position may be necessary.
The choice of allyl carbonate will ultimately depend on the specific substrate, the desired stereochemical outcome, and the reaction conditions. This guide provides a foundation for researchers to make informed decisions when selecting an appropriate allyl carbonate for their synthetic endeavors. Further side-by-side comparative studies are warranted to fully elucidate the subtle differences in reactivity and selectivity among these valuable reagents.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Shield: Allylethyl Carbonate's Role in Enhancing Electrolyte Stability
A Comparative Guide to Electrolyte Additives for Lithium-Ion Batteries
For researchers and scientists in the field of advanced energy storage, the quest for a stable and long-lasting lithium-ion battery is paramount. A critical component in this endeavor is the electrolyte, and more specifically, the additives that enhance its performance and longevity. This guide provides a comparative analysis of Allylethyl Carbonate (AEC) as an electrolyte additive, pitting it against common alternatives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). We delve into the experimental data, with a focus on Scanning Electron Microscopy (SEM) as a key validation tool, to provide a clear picture of how AEC contributes to a more stable and efficient battery.
The Critical Role of the Solid Electrolyte Interphase (SEI)
The performance and lifespan of a lithium-ion battery are intrinsically linked to the formation and stability of a passivation layer on the anode surface, known as the Solid Electrolyte Interphase (SEI). This layer, formed during the initial charging cycles through the decomposition of electrolyte components, acts as a protective shield. A well-formed SEI is ionically conductive, allowing lithium ions to pass through, but electronically insulating, preventing further electrolyte decomposition and ensuring the battery's cyclability.
Electrolyte additives play a crucial role in tailoring the properties of this SEI layer. An ideal additive will sacrificially decompose at a higher potential than the bulk electrolyte, forming a stable, uniform, and thin SEI that minimizes impedance and capacity loss.
This compound (AEC): A Promising Candidate for Enhanced Stability
This compound (AEC) has emerged as a promising "reduction-type" additive, demonstrating its capability to form a robust SEI layer on graphite anodes.[1] Studies have shown that the introduction of AEC into a propylene carbonate (PC)-based electrolyte can significantly improve the cycleability of lithium-ion batteries.[1]
The key to AEC's effectiveness lies in its electrochemical behavior. It possesses a reduction potential of 1.5V versus Li|Li+, allowing it to be preferentially reduced on the anode surface before the primary electrolyte solvents.[1] This early decomposition leads to the formation of a stable and proper SEI film that effectively suppresses the exfoliation of the graphite electrode and stabilizes the entire electrolyte system.[1]
Performance Comparison: AEC vs. FEC and VC
To objectively assess the role of AEC, its performance must be compared against established electrolyte additives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).
| Additive | Key SEI Characteristics | Reported SEI Thickness | Impact on Anode Morphology |
| This compound (AEC) | Forms a stable and proper SEI film.[1] | Not explicitly quantified in available literature. | Prevents exfoliation of the graphite electrode.[1] |
| Fluoroethylene Carbonate (FEC) | Forms a LiF-rich SEI.[2] | 10-20 nm[3] | Can form a more porous SEI compared to VC. |
| Vinylene Carbonate (VC) | Forms a polymeric, organic-rich SEI.[2][4] | 10-20 nm[3] | Can lead to a thicker SEI at higher concentrations, increasing impedance. |
Electrochemical Performance Data
| Additive | Reversible Capacity | Capacity Retention | Coulombic Efficiency |
| This compound (AEC) | 320 mAh/g (with 2 wt% AEC in a PC-based electrolyte after 10 cycles)[1] | Data not directly comparable. | Data not directly comparable. |
| Fluoroethylene Carbonate (FEC) | Generally improves capacity retention. | Improved compared to baseline electrolytes. | Generally high. |
| Vinylene Carbonate (VC) | Generally improves capacity retention. | Improved compared to baseline electrolytes. | Generally high. |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of SEI formation with AEC and the experimental workflow for its validation using SEM.
Caption: Proposed mechanism of SEI formation with AEC additive.
Caption: Workflow for SEM analysis of cycled battery anodes.
Experimental Protocols
A meticulous experimental approach is crucial for validating the performance of electrolyte additives. Below are detailed protocols for the key experiments cited in this guide.
1. Cell Assembly and Electrochemical Cycling
-
Electrode Preparation: Graphite anodes and a suitable cathode material (e.g., LiFePO4) are prepared using standard slurry casting techniques.
-
Electrolyte Formulation: A baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is prepared. Test electrolytes are formulated by adding a specified weight percentage (e.g., 2 wt%) of AEC, FEC, or VC to the baseline electrolyte.
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture and air contamination. The assembly consists of the anode, a separator, the cathode, and the prepared electrolyte.
-
Electrochemical Cycling: The assembled cells are subjected to galvanostatic cycling using a battery cycler.
-
Formation Cycles: Typically, two to three slow-rate cycles (e.g., C/20) are performed to allow for the formation of a stable SEI layer.
-
Long-Term Cycling: Cells are then cycled at a higher rate (e.g., C/5 or 1C) for an extended number of cycles to evaluate capacity retention and coulombic efficiency.
-
2. Post-Mortem SEM Analysis of Cycled Anodes
-
Cell Disassembly: After cycling, the cells are carefully disassembled inside an argon-filled glovebox.
-
Anode Harvesting and Washing: The graphite anode is carefully extracted from the cell. To remove residual electrolyte, the anode is gently rinsed with a volatile solvent such as dimethyl carbonate (DMC). This step should be performed quickly to minimize any alteration of the SEI layer.
-
Drying: The washed anode is then dried under vacuum at room temperature to remove any remaining solvent.
-
Sample Mounting: A small piece of the dried anode is mounted onto an SEM stub using conductive carbon tape.
-
SEM Imaging: The mounted sample is transferred to the SEM chamber for imaging.
-
Imaging Conditions: Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the SEI layer and enhance surface details.
-
Analysis: Acquire high-resolution images of the anode surface to observe the morphology of the SEI layer. Cross-sectional analysis, often performed using a focused ion beam (FIB), can be used to measure the thickness of the SEI layer.
-
Conclusion
The available evidence strongly suggests that this compound is a highly effective electrolyte additive for improving the stability and performance of lithium-ion batteries. Its ability to form a stable and protective SEI on the graphite anode, as validated by electrochemical data, positions it as a compelling alternative to more conventional additives like FEC and VC. While direct quantitative SEM comparisons of SEI thickness are still needed to provide a more complete picture, the observed improvements in cycling performance with AEC are a clear indicator of its beneficial role in electrolyte stabilization. Further research focusing on detailed morphological and compositional analysis of the AEC-derived SEI will undoubtedly provide deeper insights and pave the way for the development of even more robust and long-lasting lithium-ion batteries.
References
Head-to-head comparison of Allylethyl carbonate and dimethyl carbonate
An Objective Head-to-Head Comparison of Allylethyl Carbonate and Dimethyl Carbonate for Researchers
In the landscape of modern chemistry, the selection of appropriate reagents and solvents is paramount to achieving desired reaction outcomes, ensuring safety, and adhering to the principles of green chemistry. Among the versatile class of organic carbonates, this compound (AEC) and Dimethyl Carbonate (DMC) are two compounds that find utility in specialized and broad applications, respectively. This guide provides a detailed, data-driven comparison of AEC and DMC to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of each compound. These properties dictate their behavior in various chemical environments and their suitability for different applications.
| Property | This compound (AEC) | Dimethyl Carbonate (DMC) |
| CAS Number | 1469-70-1 | 616-38-6 |
| Molecular Formula | C6H10O3 | C3H6O3 |
| Molecular Weight | 130.14 g/mol | 90.08 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Colorless liquid |
| Odor | - | Pleasant, ester-like |
| Boiling Point | - | 90 °C |
| Melting Point | - | 2 to 4 °C |
| Density | - | 1.069-1.073 g/mL |
| Flash Point | - | 17 °C |
| Solubility in Water | Slightly soluble | 13.9 g/100 mL |
Applications in Research and Development
While both are carbonate esters, their applications diverge significantly, largely due to their distinct chemical structures.
This compound (AEC): A Niche Additive in Energy Storage
The primary application for AEC identified in the literature is as an electrolyte additive in lithium-ion batteries. The allyl group in AEC is key to its functionality, as it can be electrochemically reduced to form a stable solid electrolyte interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for preventing the exfoliation of the graphite structure and suppressing the decomposition of the electrolyte, thereby enhancing the battery's cycle life and performance.
Dimethyl Carbonate (DMC): A Versatile Green Reagent
Dimethyl Carbonate is widely recognized as a green reagent due to its low toxicity and biodegradability. Its applications are extensive and include:
-
Methylating Agent: DMC is a safer alternative to traditional methylating agents like dimethyl sulfate and methyl halides for the methylation of phenols, anilines, and carboxylic acids.
-
Solvent: It is used as a solvent in coatings, adhesives, and in the production of pharmaceuticals and agrochemicals.
-
Lithium-Ion Battery Electrolytes: DMC is a common co-solvent in lithium-ion battery electrolytes, valued for its low viscosity which enhances ionic conductivity.
-
Intermediate in Polycarbonate Synthesis: A significant industrial use of DMC is in the production of polycarbonates.
Performance: Experimental Data
Direct comparative performance data between AEC and DMC is limited. The following tables summarize experimental findings for each compound in their respective primary applications.
This compound as a Lithium-Ion Battery Electrolyte Additive
| Performance Metric | Value | Experimental Conditions |
| Reversible Capacity | 320 mAh/g | Graphitic anode (MCMB-2528) in a 1.0M LiPF6 in propylene carbonate (PC): diethyl carbonate (DEC) (3:2 in volume) electrolyte with AEC. |
| Reduction Potential | 1.5V vs. Li|Li+ | Determined by cyclic voltammetry (CV). |
Dimethyl Carbonate as a Methylating Agent
| Substrate | Product | Yield | Experimental Conditions |
| Anilines, Phenols, Carboxylic Acids | Methylated derivatives | Varies (often requires elevated temperatures/pressure) | DMC acts as both reagent and solvent. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol for Evaluating this compound as a Battery Electrolyte Additive
Objective: To investigate the effect of AEC as an electrolyte additive on the performance of a graphitic anode in a lithium-ion battery.
Materials:
-
Graphitic anode (e.g., MCMB-2528)
-
Lithium foil (counter electrode)
-
Electrolyte: 1.0M LiPF6 in a mixture of propylene carbonate (PC) and diethyl carbonate (DEC) (3:2 by volume)
-
This compound (AEC) additive
-
Coin cell components (casings, spacers, springs, separator)
Procedure:
-
Prepare the electrolyte solution with the desired concentration of AEC.
-
Assemble coin cells in an argon-filled glovebox.
-
Use the graphitic material as the working electrode and lithium foil as the counter electrode.
-
Employ a microporous membrane as the separator.
-
Perform electrochemical cycling using a battery testing system.
-
Charge and discharge the cells at a constant current density between defined voltage limits.
-
Characterize the electrochemical properties, including charge-discharge capacity and cycling stability.
-
Post-cycling analysis of the anode surface can be conducted using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to study the SEI layer.
Visualizing Mechanisms and Workflows
Synthesis of this compound
Comparative Guide to Allylethyl Carbonate (AEC) in Lithium-Ion Battery Electrolytes: An Assessment of Safety and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of allylethyl carbonate (AEC) as a functional additive in lithium-ion battery electrolytes, with a focus on its impact on battery safety and thermal stability. The performance of AEC is benchmarked against standard electrolyte formulations and those containing established additives such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC). The information presented is based on available experimental data from scientific literature.
Introduction to Electrolyte Additives
Electrolyte additives are crucial components in modern lithium-ion batteries, introduced in small quantities to the main electrolyte solution to enhance specific performance characteristics. These include improving the stability of the solid electrolyte interphase (SEI) on the anode, increasing ionic conductivity, and, critically, enhancing the overall safety and thermal stability of the battery. A stable SEI is paramount in preventing continuous electrolyte decomposition, which can lead to gas generation, increased internal resistance, and in severe cases, thermal runaway.[1]
This compound (AEC) is an unsaturated carbonate additive that has been investigated for its role in SEI formation. Similar to other unsaturated compounds, AEC is believed to polymerize on the anode surface during the initial formation cycles, creating a stable and protective SEI layer.[1] This guide assesses the available evidence for the impact of AEC on battery safety and thermal stability, drawing comparisons with the well-documented effects of VC and FEC.
Comparative Performance Data
The following tables summarize key quantitative data from thermal and safety testing of lithium-ion batteries with different electrolyte formulations. It is important to note that direct, publicly available quantitative data for the thermal and safety performance of this compound (AEC) from standardized tests like Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), nail penetration, or overcharge tests is limited. The data for AEC's impact is inferred from related compounds and its known electrochemical behavior.
Table 1: Thermal Stability Data from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)
| Electrolyte Additive | Onset Temperature of Exothermic Reaction (°C) | Peak Heat Flow (W/g) | Total Heat Generation (J/g) | Onset Temperature of Thermal Runaway (°C) |
| Baseline (Standard Electrolyte) | ~170 - 195[2] | Data not available | Data not available | 195 - 205 (without additives)[3] |
| Vinylene Carbonate (VC) | Later onset than baseline[3] | Data not available | Data not available | Delayed compared to baseline[3] |
| Fluoroethylene Carbonate (FEC) | Later onset than baseline[3] | Data not available | Data not available | Delayed compared to baseline[3] |
| This compound (AEC) | Data not available | Data not available | Data not available | Data not available |
| Dimethallyl Carbonate (DMAC) * | Raises peak temperature for CO2 generation to >100°C[4] | Data not available | Data not available | Data not available |
Note: DMAC is a structurally similar compound to AEC, and its performance may suggest potential benefits of AEC.
Table 2: Battery Safety Testing Results
| Electrolyte Additive | Nail Penetration Test Outcome | Overcharge Test Outcome |
| Baseline (Standard Electrolyte) | Typically results in thermal runaway, fire, or explosion depending on cell chemistry and state of charge.[5][6] | Can lead to significant heat generation, gas evolution, and potential thermal runaway.[3] |
| Vinylene Carbonate (VC) | Generally improves safety by forming a more stable SEI, potentially delaying or mitigating thermal runaway. | Improved tolerance to overcharge conditions compared to baseline. |
| Fluoroethylene Carbonate (FEC) | Known to enhance battery safety through the formation of a robust, LiF-containing SEI.[7] | Improved tolerance to overcharge conditions compared to baseline. |
| This compound (AEC) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the key experimental protocols used to assess battery safety and thermal stability.
3.1 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in battery components as a function of temperature.
-
Methodology:
-
A small, hermetically sealed crucible containing the electrolyte or electrode material is placed in the DSC instrument.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Exothermic peaks in the resulting thermogram indicate heat-releasing reactions, such as electrolyte decomposition or reactions between the electrode and electrolyte. The onset temperature of these peaks is a key indicator of thermal stability.[8]
-
3.2 Accelerating Rate Calorimetry (ARC)
-
Objective: To study the thermal runaway behavior of a full battery cell under adiabatic conditions.
-
Methodology:
-
A full battery cell is placed inside a well-insulated and robust calorimeter.
-
The calorimeter employs a "Heat-Wait-Seek" algorithm: the cell is heated in small steps, followed by a waiting period to detect any self-heating.
-
If self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the cell's surface.
-
This allows for the precise measurement of the temperature and pressure increase during thermal runaway without heat loss to the environment.[9][10]
-
3.3 Nail Penetration Test
-
Objective: To simulate an internal short circuit and evaluate the battery's response.
-
Methodology:
-
A fully charged battery cell is secured in a safety chamber.
-
A sharp, conductive nail (typically made of steel) is driven through the cell at a controlled speed.[6][11]
-
The cell's voltage, temperature, and visual changes (e.g., smoke, fire, explosion) are recorded.[5]
-
The severity of the outcome is used to assess the battery's safety under internal short-circuit conditions.
-
3.4 Overcharge Test
-
Objective: To evaluate the battery's safety under abusive overcharge conditions.
-
Methodology:
-
A battery cell is charged beyond its specified upper voltage limit at a constant current.
-
The cell's voltage, temperature, and physical appearance are monitored throughout the test.
-
The test is typically terminated when the cell vents, ruptures, or enters thermal runaway, or when a predetermined overcharge capacity is reached.[3]
-
Visualizing Mechanisms and Workflows
4.1 Experimental Workflow for Additive Evaluation
4.2 Logical Pathway of Thermal Runaway Interruption by an Additive
Discussion and Conclusion
In comparison, vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are well-established additives known to significantly enhance battery safety. They achieve this by forming highly stable and protective SEI layers that can withstand higher temperatures before breaking down.[3] The SEI formed by FEC, in particular, is rich in lithium fluoride (LiF), which is known for its high thermal and chemical stability.
This compound shows promise as an electrolyte additive for improving the cycling performance of lithium-ion batteries through the formation of a stable SEI. While its direct impact on enhancing battery safety and thermal stability has not been extensively quantified in publicly available research, its mechanism of action suggests a potential for improvement over baseline electrolytes. However, to be considered a viable alternative to well-established safety-enhancing additives like VC and FEC, further research is required to provide direct comparative data from standardized thermal and safety tests. Researchers and developers are encouraged to conduct such studies to fully elucidate the performance of AEC in these critical areas.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. energy.gov [energy.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Cross-Validation of Allylethyl Carbonate Performance in Different Battery Chemistries: A Comparative Guide
An In-depth Analysis of Allylethyl Carbonate as a Promising Electrolyte Additive for Enhanced Battery Performance
For researchers and scientists in the field of energy storage, the development of stable and high-performance electrolytes is a critical endeavor. This compound (AEC) has emerged as a noteworthy electrolyte additive, demonstrating significant potential in enhancing the performance of lithium-ion batteries. This guide provides a comprehensive cross-validation of AEC's performance, comparing it with other common electrolyte additives, and delves into the experimental data and protocols that underpin these findings.
Performance in Lithium-Ion Batteries
This compound has been primarily investigated as a film-forming additive in lithium-ion batteries, where it plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface.
Key Performance Characteristics:
-
Reduction Potential: AEC exhibits a reduction potential of approximately 1.5V versus Li|Li+[1]. This potential is higher than that of common carbonate solvents like propylene carbonate (PC), allowing AEC to be preferentially reduced on the anode surface during the initial charging cycles.
-
SEI Formation: The electrochemical reduction of AEC leads to the formation of a stable and effective SEI layer on graphite anodes[1]. This SEI layer is critical for preventing the co-intercalation of solvent molecules, such as PC, into the graphite structure, which can cause exfoliation and rapid capacity degradation[1].
-
Improved Cyclability and Capacity: The formation of a robust SEI layer by AEC contributes to significantly improved cyclability and capacity retention in lithium-ion cells. In a 1.0M LiPF6 in propylene carbonate (PC): diethyl carbonate (DEC) (3:2 by volume) electrolyte, the addition of 2 wt% AEC to a graphitic anode (MCMB-2528) resulted in a high reversible capacity of 320 mAh/g after 10 cycles[1].
Comparative Performance with Other Additives
While direct, comprehensive quantitative comparisons are limited in publicly available literature, the performance of AEC can be contextualized against well-established additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC).
| Additive | Key Advantages | Reported Performance Metrics |
| This compound (AEC) | Forms a stable SEI, suppresses PC co-intercalation, improves cycleability. | 320 mAh/g reversible capacity after 10 cycles (with 2 wt% AEC in a PC-based electrolyte).[1] |
| Vinylene Carbonate (VC) | Well-established SEI-forming additive, improves coulombic efficiency and capacity retention. | Known to form a dense and uniform SEI layer composed of lithium alkyl carbonate species.[2] |
| Fluoroethylene Carbonate (FEC) | Forms a stable, LiF-rich SEI, particularly effective for silicon-based anodes. | Can form a more porous SEI compared to VC, composed of lithium fluoride and polymeric materials.[2] |
Performance in Other Battery Chemistries
Sodium-Ion Batteries
Currently, there is a notable lack of publicly available research data on the performance of this compound as an electrolyte additive specifically for sodium-ion batteries. The principles of SEI formation are transferable; however, the specific electrochemical behavior and effectiveness of AEC in a sodium-ion environment require dedicated investigation. The larger ionic radius of Na+ compared to Li+ and the different anode materials commonly used in sodium-ion batteries (e.g., hard carbon) necessitate experimental validation of AEC's performance in this chemistry.
Solid-State Batteries
Similarly, the application and performance of this compound in solid-state batteries, including those with solid polymer or ceramic electrolytes, are not well-documented in the available literature. The role of a liquid-phase additive like AEC would be fundamentally different in an all-solid-state system and may be more relevant in hybrid solid-state batteries that contain a small amount of liquid or gel electrolyte to improve interfacial contact. Further research is needed to explore the potential benefits of AEC in such systems.
Experimental Protocols
The evaluation of electrolyte additives like AEC involves a series of standardized electrochemical and analytical techniques.
Electrochemical Testing
A typical workflow for evaluating the performance of a new electrolyte additive is as follows:
Caption: A typical experimental workflow for evaluating battery electrolyte additives.
Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical window of the electrolyte and the reduction/oxidation potentials of the additive.
-
Typical Setup: A three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).
-
Procedure: The potential of the working electrode is swept linearly between defined voltage limits at a specific scan rate (e.g., 1 mV/s) while the resulting current is measured. The appearance of new peaks in the voltammogram upon addition of the additive indicates its electrochemical activity.
Galvanostatic Cycling:
-
Purpose: To evaluate the long-term performance of the battery with the additive, including capacity retention and coulombic efficiency.
-
Typical Setup: Coin cells or pouch cells assembled with the electrolyte containing the additive.
-
Procedure: The cells are charged and discharged at a constant current (e.g., C/10 for formation cycles, followed by higher rates for performance testing) between set voltage limits for a large number of cycles.
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the impedance of the battery, particularly the resistance of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface.
-
Typical Setup: The same cell used for galvanostatic cycling.
-
Procedure: A small AC voltage or current perturbation is applied to the cell over a wide range of frequencies, and the resulting impedance is measured.
SEI Characterization
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental and chemical composition of the SEI layer formed on the electrode surface.
-
Procedure: After cycling, the cell is disassembled in an inert atmosphere, and the electrode is carefully rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The electrode is then transferred to the XPS instrument for analysis. High-resolution spectra of relevant elements (e.g., C 1s, O 1s, F 1s, Li 1s) provide information about the chemical species present in the SEI.
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups and molecular structures of the electrolyte decomposition products in the SEI.
-
Procedure: Similar to XPS, the electrode is prepared and analyzed after cycling. Attenuated Total Reflectance (ATR)-FTIR is a common technique for this purpose, where the electrode surface is brought into contact with an ATR crystal.
Mechanism of Action: SEI Formation with this compound
The primary mechanism by which AEC improves battery performance is through its preferential reduction on the anode surface to form a stable SEI layer.
Caption: The proposed mechanism of SEI formation with this compound.
The allyl group in the AEC molecule is believed to be the electrochemically active site that facilitates the formation of a polymeric or cross-linked SEI structure. This polymeric network is thought to be more flexible and better able to accommodate the volume changes of the anode during lithium intercalation and deintercalation, leading to a more stable interface and longer cycle life. While the exact composition of the AEC-derived SEI has not been definitively elucidated in the available literature, it is expected to be composed of lithium alkyl carbonates and polymeric species.
Conclusion
This compound shows considerable promise as an electrolyte additive for lithium-ion batteries, primarily due to its ability to form a stable and effective SEI layer on graphite anodes. This leads to improved cyclability and capacity retention. However, a significant knowledge gap exists regarding its performance in other promising battery chemistries like sodium-ion and solid-state batteries. Furthermore, direct, quantitative comparisons with established additives such as VC and FEC under identical conditions are needed for a complete assessment of its relative merits. Future research should focus on these areas to fully unlock the potential of AEC as a versatile electrolyte additive for next-generation energy storage systems.
References
Safety Operating Guide
Personal protective equipment for handling Allylethyl carbonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Allylethyl carbonate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Wear tight-sealing safety goggles.
-
A face shield is required when there is a risk of splashing.
Skin Protection:
-
Wear appropriate chemical-resistant gloves. Inspect gloves before each use.
-
A lab coat or chemical-resistant apron should be worn.
-
Ensure arms and legs are covered.
-
Safety footwear, such as closed-toe shoes, is required.
Respiratory Protection:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Hazard Summary and Precautionary Measures
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor.[1] | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2] | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Operational and Disposal Plans
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[3] No smoking.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not empty into drains.[3]
-
Waste materials should be disposed of in accordance with local, regional, and national regulations.[3]
Emergency Procedures
In Case of a Spill:
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[3]
-
Clean the affected area thoroughly.
In Case of Fire:
-
Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use a water jet.[5]
-
Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][6]
First Aid Measures:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[5] Call a POISON CENTER or doctor/physician if you feel unwell.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
